1,4-Benzenedimethanol-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Benzenedimethanol-d4
This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical studies. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and discusses its potential metabolic fate.
Core Properties and Data
This compound is the deuterium-labeled version of 1,4-Benzenedimethanol.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled counterpart, which allows for its differentiation in mass spectrometry-based analytical techniques. It is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, significantly enhancing the accuracy and precision of analytical methods.[2]
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 1,4-Benzenedimethanol and its deuterated form, this compound.
Table 1: General Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | α,α'-Dihydroxy-p-xylene-d4, 1,4-Bis(hydroxymethyl)benzene-d4 |
| Chemical Formula | C₈H₆D₄O₂ |
| Molecular Weight | 142.19 g/mol |
| CAS Number | 1158734-28-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in ether, toluene, methanol, and hot water.[3] |
Table 2: Physical Properties of 1,4-Benzenedimethanol (Non-deuterated)
| Property | Value | Source |
| Molecular Weight | 138.16 g/mol | [4] |
| Melting Point | 114-118 °C | [5] |
| Boiling Point | 138-143 °C at 1 mmHg | [5] |
| Flash Point | 151.3±16.9 °C | |
| Density | 1.2±0.1 g/cm³ |
Table 3: Spectroscopic Data of 1,4-Benzenedimethanol (Non-deuterated)
| Technique | Solvent | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | CDCl₃ & DMSO-d₆ | ~7.3 | Aromatic (C₆H₄) |
| ~4.6 | Methylene (CH₂) | ||
| ~5.2 | Hydroxyl (OH) | ||
| ¹³C NMR | CDCl₃ & DMSO-d₆ | ~140.5 | Quaternary Aromatic (C-CH₂) |
| ~127.2 | Aromatic (CH) | ||
| ~63.8 | Methylene (CH₂) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a deuterated precursor. A common strategy involves the bromination of deuterated p-xylene followed by hydrolysis.[6]
Synthesis of 1,4-Bis(bromomethyl)benzene-d4 from p-Xylene-d10
A potential route for the synthesis of the deuterated intermediate, 1,4-bis(bromomethyl)benzene-d4, starts with p-xylene-d10, where both the aromatic ring and the methyl groups are deuterated. The methyl groups are then brominated.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d10 in a suitable solvent such as carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using an appropriate technique like GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 1,4-bis(bromomethyl)benzene-d4. Further purification can be achieved by recrystallization.
Hydrolysis of 1,4-Bis(bromomethyl)benzene-d4
The deuterated di-bromide is then hydrolyzed to form this compound. The following protocol is adapted from the synthesis of the non-deuterated analogue.[7]
Experimental Protocol:
-
Reaction Mixture: In a reaction vessel, combine 1,4-bis(bromomethyl)benzene-d4 (1 equivalent), sodium carbonate (approximately 2 equivalents), water, and 1,4-dioxane.
-
Heating: Heat the mixture to 80 °C with stirring for about 3 hours.[7]
-
Solvent Removal: After the reaction, remove the majority of the 1,4-dioxane using a rotary evaporator.
-
Extraction: Extract the crude product from the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts and remove the solvent under reduced pressure. Recrystallize the resulting crude product from a suitable solvent system, such as ethyl acetate and cyclohexane, to obtain pure this compound.[7]
Diagram: Synthesis Workflow
Caption: A two-step synthesis of this compound.
Application as an Internal Standard
This compound is an ideal internal standard for the quantification of the corresponding unlabeled analyte or other structurally similar compounds. The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the stable isotope-labeled standard to the sample.[2]
General Protocol for Quantitative Analysis using GC-MS
This protocol provides a general workflow for using this compound as an internal standard in GC-MS analysis. The specific parameters will need to be optimized for the analyte of interest and the sample matrix.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte stock solution and a fixed concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed amount of the this compound internal standard as was added to the calibration standards.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Develop a suitable GC method for the separation of the analyte and internal standard.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Diagram: Analytical Workflow
Caption: General workflow for quantitative analysis.
Metabolic Considerations
The metabolism of 1,4-Benzenedimethanol is expected to follow the general pathways of xenobiotic biotransformation, which primarily occurs in the liver.[3] These pathways are typically divided into Phase I and Phase II reactions.[3]
Phase I Reactions: These reactions introduce or expose functional groups. For 1,4-Benzenedimethanol, the primary alcohol groups can be oxidized to aldehydes and then to carboxylic acids. The enzyme families primarily responsible for these transformations are alcohol dehydrogenases and aldehyde dehydrogenases.
Phase II Reactions: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. For 1,4-Benzenedimethanol, the hydroxyl groups can undergo glucuronidation or sulfation.
The deuteration in this compound is on the benzene ring and is not expected to significantly alter the primary sites of metabolic attack, which are the hydroxymethyl groups. However, the presence of deuterium can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at or near the site of deuteration.
Diagram: Potential Metabolic Pathway
Caption: Inferred metabolic fate of 1,4-Benzenedimethanol.
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a high degree of accuracy and precision in quantitative analyses. This guide has provided a detailed overview of its properties, synthesis, analytical application, and potential metabolic fate, offering a solid foundation for its effective use in a laboratory setting.
References
- 1. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. population-protection.eu [population-protection.eu]
- 6. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 7. 1,4-Benzenedimethanol synthesis - chemicalbook [chemicalbook.com]
1,4-Benzenedimethanol-d4 chemical properties
An In-depth Technical Guide to 1,4-Benzenedimethanol-d4
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical Properties
Table 1: Physicochemical Properties of 1,4-Benzenedimethanol
| Property | Value |
| Molecular Formula | C₈H₆D₄O₂ |
| Molecular Weight | 142.21 g/mol (for d4); 138.16 g/mol (non-deuterated)[2][3][4][5] |
| Melting Point | 114-118 °C[2][6][7] |
| Boiling Point | 138-143 °C at 1 mmHg |
| Appearance | White crystalline powder[6] |
| Solubility | Soluble in ether, toluene, methanol, and hot water.[6][7] Slightly soluble in DMSO and Methanol.[6] |
| CAS Number | 1158734-28-1 (for d4); 589-29-7 (non-deuterated)[1] |
| InChI Key | BWVAOONFBYYRHY-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves starting from a deuterated precursor to ensure high isotopic purity.
Protocol: Synthesis from Deuterated p-Xylene
-
Bromination of Deuterated p-Xylene: Deuterated p-xylene is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction yields 1,4-bis(bromomethyl)benzene-d4.[8]
-
Hydrolysis: The resulting 1,4-bis(bromomethyl)benzene-d4 is then hydrolyzed to form this compound. A typical procedure involves heating the dibromide with an aqueous solution of sodium carbonate in a solvent like 1,4-dioxane at approximately 80°C for several hours.[9]
-
Workup and Purification: After the reaction, the organic solvent is removed. The crude product is then extracted with a suitable solvent such as ethyl acetate.[9]
-
Recrystallization: The extracted product is further purified by recrystallization from a solvent system like ethyl acetate and cyclohexane to yield high-purity crystals of this compound.[9]
-
Purity Confirmation: The isotopic purity of the final product is typically confirmed using mass spectrometry or quantitative NMR spectroscopy.[8]
Caption: A typical workflow for the synthesis and purification of this compound.
Role in Drug Development and Signaling Pathways
While 1,4-Benzenedimethanol itself is primarily used as a monomer and a building block in organic synthesis, its core structure is a key component in various biologically active molecules.[8] The benzene-1,4-diol scaffold is present in compounds designed for various therapeutic targets.
Inhibition of Oxidative Phosphorylation (OXPHOS)
A notable application of a related chemical structure is in cancer therapy. Benzene-1,4-disulfonamides, which share the same benzene core, have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS).[10] Certain cancers are highly dependent on OXPHOS for energy production, making its inhibition a promising therapeutic strategy.[10] These inhibitors specifically target Complex I of the electron transport chain, leading to a shutdown of ATP production and ultimately causing cancer cell death.[10]
The process begins with the inhibition of OXPHOS Complex I, which is a crucial enzyme that oxidizes NADH to NAD+. This inhibition disrupts the electron transport chain, thereby halting the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to biomass reduction and ultimately triggers cell death.[10]
Caption: The inhibitory effect of benzene-1,4-disulfonamides on the OXPHOS pathway in cancer cells.
Use as a Scaffold in Medicinal Chemistry
The rigid, para-substituted benzene ring of 1,4-Benzenedimethanol provides a geometrically defined scaffold.[8] This structural feature is valuable in drug design for creating molecules that can fit into specific biological targets. The two hydroxyl groups can be readily modified to produce a library of derivatives for structure-activity relationship (SAR) studies.[8] For instance, the related 1,4-benzodioxane structure is a versatile template used to develop a wide range of bioactive compounds, including agonists and antagonists for various receptors.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]
- 3. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Benzenedimethanol [webbook.nist.gov]
- 5. 1,4-Benzenedimethanol [webbook.nist.gov]
- 6. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 8. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 9. 1,4-Benzenedimethanol synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated Aromatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into aromatic alcohols offers a powerful tool in modern chemistry, particularly within pharmaceutical research and development. Deuterated compounds often exhibit modified metabolic profiles and enhanced pharmacokinetic properties due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1][2] This guide provides a comprehensive overview of the core methodologies for synthesizing deuterated aromatic alcohols, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.
Core Synthesis Strategies
The synthesis of deuterated aromatic alcohols can be broadly categorized into three main approaches:
-
Hydrogen-Deuterium (H-D) Exchange: This late-stage functionalization method involves the direct replacement of hydrogen atoms with deuterium on a pre-existing aromatic alcohol. It is highly attractive due to its atom economy and the availability of starting materials. The choice of catalyst and conditions dictates the regioselectivity of deuterium incorporation.
-
Reduction of Deuterated Precursors: This approach involves the reduction of a deuterated aromatic carbonyl compound (aldehyde, ketone, or ester) to the corresponding alcohol. The deuterium is introduced at the carbonyl carbon, yielding α-deuterated alcohols.
-
Grignard Reaction with Deuterated Reagents: This classic carbon-carbon bond-forming reaction can be adapted to introduce deuterium by using either a deuterated Grignard reagent or a deuterated carbonyl compound.
The following diagram illustrates these primary synthetic routes.
Caption: Overview of the main synthetic strategies for producing deuterated aromatic alcohols.
Data Presentation: Comparison of Synthesis Methods
The selection of a deuteration method depends on the desired labeling pattern, functional group tolerance, and scalability. The following tables summarize quantitative data for various methods.
Table 1: Catalytic Hydrogen-Deuterium (H-D) Exchange Methods
| Method/Catalyst | Substrate | Deuterium Source | Key Conditions | Yield (%) | Deuterium Incorporation (%) | Selectivity | Reference(s) |
| Iridium-based | |||||||
| [Ir(cod)(NHC)(PPh₃)]PF₆ | Methyl Benzoate | D₂ gas (1 atm) | DCM, rt, 1-2 h | >95 | >95 | ortho to ester | [3][4] |
| Iridium-bipyridonate | Primary Alcohols | D₂O | 1 mol% Ir-1, 80 °C, 7 h | 95 | 97 | α-position | [2][5] |
| Ruthenium-based | |||||||
| Ru-MACHO | Benzyl Alcohol | D₂O | 0.2 mol% catalyst, 0.6 mol% KOtBu, 80 °C | High | 95 | α,β-positions | [6] |
| Ru/C | Sugar Alcohols | D₂O, H₂ atm | - | - | High | Stereo-retentive | [5] |
| Palladium-based | |||||||
| Pd(OAc)₂ | Benzylic C-H | D₂ gas (1 atm) | 3 mol% Pd(OAc)₂, KH₂PO₄, TBHP, HFIP, 50 °C, 8 h | - | 70-95 | Benzylic position | [7] |
| Acid-Catalyzed | |||||||
| Amberlyst-15 | Phenols | D₂O | 110 °C, 24 h | - | up to 100 | Aromatic Ring | [8] |
Table 2: Reduction and Grignard Synthesis Methods
| Method | Substrate | Deuterium Source / Reagent | Key Conditions | Yield (%) | Deuterium Incorporation (%) | Selectivity | Reference(s) |
| Reductive Deuteration | |||||||
| SmI₂ / D₂O | Aromatic Esters | D₂O | SmI₂, Et₃N, THF, rt | High | >95 | α,α-dideuterio | [5][9][10] |
| SmI₂ / D₂O | Acyl Chlorides | D₂O | SmI₂, THF, rt, 15 min | High | >98 | α,α-dideuterio | [11] |
| NaBD₄ | Benzaldehyde | NaBD₄ | MeOH, rt, 5 min | ~60 | >98 | α-deuterio | [3] |
| LiAlD₄ | Carboxylic Acid Derivatives | LiAlD₄ | - | - | >98 | α,α-dideuterio | [12] |
| Grignard Synthesis | |||||||
| Grignard Reaction | Deuterated Acetone | CD₃MgI | Anhydrous THF, MnCl₂, -10 °C | 82 | 99.7 | Perdeuterated tert-butanol | [13] |
| Grignard Reaction | Formaldehyde | Phenyl-MgBr (then D₂O quench) | Ether, then D₂O/DCl | - | High | α-deuterio | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Iridium-Catalyzed ortho-Deuteration of an Aromatic Ester
This protocol is adapted from the literature for the ortho-selective deuteration of aromatic esters, which serves as a model for hydroxyl-directed deuteration of aromatic alcohols.[3][14]
-
Reaction Setup: A three-necked round-bottom flask is fitted with two stopcock side arms and a rubber septum, then flame-dried under vacuum and cooled under an argon atmosphere.
-
Reagent Addition: The iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆, 1-2 mol%) and the aromatic substrate (1.0 eq) are added to the flask. Anhydrous dichloromethane (DCM) is added to dissolve the reagents.
-
Deuterium Introduction: The solution is cooled to -78 °C (dry ice/acetone bath). The flask is evacuated and refilled with deuterium gas (D₂). This process is repeated three times, and the flask is then left under a D₂ atmosphere (1 atm, often supplied by a balloon).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for the specified time (e.g., 1-2 hours).
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the ortho-deuterated product.
-
Analysis: The extent of deuteration is determined by ¹H NMR spectroscopy by comparing the integration of the ortho protons to a non-deuterated internal standard or other protons on the molecule. Mass spectrometry can also be used to confirm the isotopic distribution.
Protocol 2: Ruthenium-Catalyzed α-Deuteration of Benzyl Alcohol
This protocol describes the selective deuteration at the α-position of benzyl alcohol using a Ru-MACHO catalyst.[6]
-
Reaction Setup: In a sealable reaction tube, add the aromatic alcohol (e.g., benzyl alcohol, 10 mmol), Ru-MACHO catalyst (0.020 mmol), and potassium tert-butoxide (KOtBu, 0.06 mmol).
-
Solvent Addition: Add degassed deuterium oxide (D₂O, 10 mL) via syringe.
-
Inert Atmosphere: Purge the reaction tube with argon, then seal it tightly.
-
Reaction: Heat the reaction mixture in an oil bath at 80 °C for the required duration (e.g., 12-24 hours).
-
Workup and Isolation: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the deuterium incorporation at the α-position using ¹H NMR and mass spectrometry.
Protocol 3: Reductive Deuteration of an Aromatic Ester with SmI₂ and D₂O
This method provides α,α-dideuterio benzyl alcohols from readily available aromatic esters.[5][10]
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, prepare a 0.1 M solution of samarium(II) iodide (SmI₂) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the SmI₂ solution, add triethylamine (Et₃N) and deuterium oxide (D₂O).
-
Substrate Addition: Add the aromatic ester (1.0 eq) dissolved in a small amount of THF to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.
-
Workup and Isolation: Quench the reaction by bubbling air through the mixture. Dilute with water and extract with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purification and Analysis: Purify the resulting α,α-dideuterio alcohol by column chromatography. Confirm the high level of deuterium incorporation at the α-position by ¹H NMR (disappearance of the benzylic proton signal) and mass spectrometry.
Protocol 4: Reduction of Benzaldehyde with Sodium Borodeuteride
This is a classic method for introducing a single deuterium atom at the α-position.[3]
-
Reaction Setup: Dissolve benzaldehyde (1.5 mmol) in methanol (0.5 mL) in a 5-mL round-bottom flask.
-
Reagent Addition: In a separate tube, dissolve sodium borodeuteride (NaBD₄, 1.5 mmol) in a solution of methanol (1 mL) and 12.5% methanolic sodium methoxide (0.4 mL).
-
Reaction: Slowly add the NaBD₄ solution to the benzaldehyde solution. Swirl the mixture occasionally for 5 minutes at room temperature.
-
Workup: Slowly transfer the reaction mixture to a flask containing a cooled (ice bath) solution of 5% HCl in H₂O (5.3 mL).
-
Isolation: Extract the aqueous mixture with diethyl ether. Wash the ether layer with saturated NaCl solution, dry with magnesium sulfate, and filter.
-
Purification and Analysis: Remove the solvent by distillation. The crude product can be analyzed by GC-MS to determine the yield and deuterium incorporation.
Visualization of Workflows and Mechanisms
The following diagrams provide visual representations of a general experimental workflow and a key reaction mechanism.
Caption: A generalized workflow for the synthesis and analysis of deuterated aromatic alcohols.
Caption: A simplified mechanism for the ortho-directed H/D exchange catalyzed by an Iridium complex.[14]
Conclusion
The synthesis of deuterated aromatic alcohols is a critical aspect of modern drug discovery and mechanistic studies. This guide has outlined the principal strategies, providing a comparative analysis of their effectiveness through quantitative data and detailed experimental protocols. H-D exchange reactions offer an efficient route for late-stage deuteration, while reductive methods and Grignard syntheses provide pathways to specifically labeled compounds. The choice of method will ultimately be guided by the specific research goals, required deuteration pattern, and the chemical nature of the substrate. The provided workflows and mechanistic diagrams serve as a foundation for researchers to design and execute their synthetic plans effectively.
References
- 1. askthenerd.com [askthenerd.com]
- 2. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brainly.in [brainly.in]
- 9. researchgate.net [researchgate.net]
- 10. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]
- 13. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 14. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
In-Depth Technical Guide: 1,4-Benzenedimethanol-d4
CAS Number: 1158734-28-1
This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Compound Properties
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. The incorporation of four deuterium atoms provides a distinct mass difference from its non-deuterated counterpart, allowing for precise quantification.
Physicochemical Data
| Property | 1,4-Benzenedimethanol | This compound |
| CAS Number | 589-29-7[1] | 1158734-28-1[2] |
| Molecular Formula | C₈H₁₀O₂[3][4] | C₈H₆D₄O₂[2] |
| Molecular Weight | 138.16 g/mol | 142.19 g/mol [2] |
| Appearance | White to cream crystals or powder[5] | White Solid[2] |
| Melting Point | 114-118 °C[1][3][6] | Not available |
| Boiling Point | 138-143 °C at 1 mmHg[6] | Not available |
| Solubility | Soluble in ether, toluene, methanol, and hot water.[6][7] Slightly soluble in DMSO and Methanol.[3] | Not available |
Safety and Handling
Safety data for 1,4-Benzenedimethanol indicates that it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical assays.[8] Deuterated standards are considered the "gold standard" for quantitative LC-MS/MS studies due to their similar physicochemical properties to the analyte of interest, which helps to correct for variability in sample preparation and instrument response.
Use as an Internal Standard in Pharmacokinetic Studies
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug in biological matrices is crucial. This compound can be used as an internal standard for the quantification of structurally similar compounds. The stable isotope-labeled internal standard is added at a known concentration to both calibration standards and unknown samples. The ratio of the analyte's response to the internal standard's response is then used to calculate the concentration of the analyte, minimizing the impact of matrix effects and other sources of error.
Experimental Protocols
The following is a representative experimental protocol for the use of this compound as an internal standard in a pharmacokinetic study for a hypothetical structurally related drug, "Drug X," in rat plasma.
LC-MS/MS Method for Quantification of Drug X
Objective: To determine the concentration of Drug X in rat plasma samples using this compound as an internal standard.
Materials:
-
Drug X reference standard
-
This compound (Internal Standard, IS)
-
Rat plasma (blank)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (HPLC-grade)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Drug X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working solutions of Drug X by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Spike blank rat plasma with the Drug X working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and unknown plasma sample in a 96-well plate, add 150 µL of a protein precipitation solution containing this compound at a final concentration of 100 ng/mL in acetonitrile.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the precursor-to-product ion transitions for both Drug X and this compound. (Specific m/z values would be determined during method development).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Drug X) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalysis using an internal standard.
Principle of Stable Isotope Labeled Internal Standard
Caption: Principle of stable isotope dilution for quantitative analysis.
References
- 1. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 4. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzenedimethanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 7. 1,4-Benzenedimethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physical Characteristics of 1,4-Benzenedimethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical characteristics of 1,4-Benzenedimethanol-d4, a deuterated isotopologue of 1,4-Benzenedimethanol. This compound is of significant interest in pharmaceutical research and development, primarily serving as an internal standard for analytical quantification. Below, we present its core physical properties, relevant experimental protocols for their determination, and its application within a typical research workflow.
Introduction to Deuterated Compounds
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are invaluable tools in drug discovery and development. This isotopic substitution can subtly alter a molecule's properties, most notably increasing its metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In the context of this compound, its primary application is not as a therapeutic agent itself, but as a tracer or internal standard for the highly accurate quantification of its non-deuterated counterpart in biological matrices using techniques like mass spectrometry.[1]
Physical and Chemical Properties
The introduction of four deuterium atoms into the 1,4-Benzenedimethanol structure results in a predictable increase in molecular weight. While specific experimental data for the melting and boiling points of the deuterated form are not widely published, they are expected to be very similar to the parent compound. The key physical properties are summarized for comparison in the table below.
| Property | This compound | 1,4-Benzenedimethanol |
| Synonyms | α,α'-Dihydroxy-p-xylene-d4 | p-Xylene-α,α'-diol, Terephthalyl alcohol |
| Appearance | Not specified (typically a white solid) | White crystalline powder or needles[2][3] |
| CAS Number | 1158734-28-1[1] | 589-29-7[2][4] |
| Molecular Formula | C₈H₆D₄O₂ | C₈H₁₀O₂[2][5] |
| Molecular Weight | 142.19 g/mol | 138.16 g/mol [2][6] |
| Melting Point | Data not available | 114-118 °C[2][7] |
| Boiling Point | Data not available | 138-143 °C @ 1 mmHg[2][7] |
| Solubility | Data not available | Soluble in methanol, ether, toluene, and hot water[7] |
Experimental Protocols
The following sections detail standardized laboratory methodologies for determining the key physical characteristics listed above. These protocols are generally applicable to crystalline organic solids like 1,4-Benzenedimethanol and its deuterated analogue.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of approximately 3 mm.[8]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[8]
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T1-T2.[9]
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like 1,4-Benzenedimethanol, it would first need to be melted.
Methodology:
-
Sample Preparation: A small test tube is filled to about half-full with the sample liquid. A capillary tube, sealed at one end, is inverted and placed into the test tube.[10]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[10]
-
Heating: The side arm of the Thiele tube is gently and continuously heated, which allows for uniform heat circulation.[10][11]
-
Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling stops and liquid begins to be drawn into the capillary tube is recorded as the boiling point.[11][12]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]
-
Phase Separation: The suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter.[14]
-
Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve.[14]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[14]
Application in Research Workflows
This compound is primarily used as an internal standard in quantitative bioanalysis. Its chemical behavior is nearly identical to its non-deuterated (protio) analogue, but its increased mass allows it to be distinguished by a mass spectrometer. This property is critical for correcting for sample loss during preparation and for variations in instrument response.
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound would be used.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 4. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 5. 1,4-Benzenedimethanol [webbook.nist.gov]
- 6. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Indispensable Role of Deuterium-Labeled Standards: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the core applications of deuterium-labeled standards in quantitative analysis, metabolic research, and pharmacokinetics.
Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their stable, heavy isotope deuterium (²H or D), are fundamental tools in modern scientific research. Their unique properties make them invaluable for a range of applications, particularly as internal standards in mass spectrometry-based analyses. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled standards.
Core Principles and Advantages
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Deuterium-labeled compounds are a popular choice due to their cost-effectiveness and the relative ease of their synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This subtle but significant modification allows the internal standard to mirror the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]
The primary advantages of using deuterium-labeled standards include:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards compensate for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.
-
Improved Method Robustness: The use of a co-eluting internal standard makes analytical methods less susceptible to day-to-day variations in instrument performance and sample matrix composition.
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Deuterium-labeled standards experience the same matrix effects as the analyte, allowing for effective normalization of the signal.
-
Increased Confidence in Data: The use of a stable isotope-labeled internal standard provides a high degree of confidence in the quantitative data, which is critical for regulatory submissions and scientific publications.
Key Applications of Deuterium-Labeled Standards
Quantitative Bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The most common application of deuterium-labeled standards is as internal standards in quantitative LC-MS assays for the determination of drugs, metabolites, and biomarkers in complex biological matrices such as plasma, urine, and tissue homogenates.
The general workflow for a quantitative bioanalysis experiment using a deuterium-labeled internal standard is depicted below.
This protocol provides a general framework for the quantification of a small molecule drug in human plasma using a deuterium-labeled internal standard.
1. Materials and Reagents:
-
Human plasma (with anticoagulant)
-
Analyte of interest (certified reference standard)
-
Deuterium-labeled internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol.
-
Prepare a working solution of the IS in methanol at a concentration that will yield a robust signal in the LC-MS/MS system.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 96-well plate, add 10 µL of the IS working solution.
-
Vortex the plate briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte from interfering matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the IS in each sample.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
The use of a deuterium-labeled internal standard significantly improves the accuracy and precision of quantitative bioanalytical methods. The following tables summarize the comparative performance of an LC-MS/MS assay with and without a deuterium-labeled internal standard for the analysis of a hypothetical drug.
Table 1: Comparison of Assay Precision
| QC Level | Concentration (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) without Deuterated IS |
| Low | 5 | 4.2 | 12.5 |
| Medium | 50 | 3.1 | 9.8 |
| High | 500 | 2.5 | 8.1 |
Table 2: Comparison of Assay Accuracy
| QC Level | Concentration (ng/mL) | Accuracy (%Bias) with Deuterated IS | Accuracy (%Bias) without Deuterated IS |
| Low | 5 | -2.1 | -15.3 |
| Medium | 50 | 1.5 | 11.2 |
| High | 500 | 0.8 | 7.6 |
Metabolic Flux Analysis
Deuterium-labeled compounds are powerful tools for tracing metabolic pathways and quantifying metabolic fluxes. In these experiments, a deuterated substrate (e.g., glucose, fatty acid, amino acid) is introduced into a biological system, and the incorporation of deuterium into downstream metabolites is monitored by mass spectrometry.
The following diagram illustrates a general workflow for an in vitro metabolic flux analysis experiment using a deuterium-labeled tracer.
This protocol describes a general procedure for tracing the metabolism of glucose in cultured cells using [6,6-²H₂]glucose.
1. Cell Culture and Labeling:
-
Seed mammalian cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare a labeling medium consisting of glucose-free DMEM supplemented with dialyzed fetal bovine serum, glutamine, and 10 mM [6,6-²H₂]glucose.
-
Aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.
-
Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label into downstream metabolites.
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS Analysis and Data Processing:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an appropriate LC-MS method to separate and detect the metabolites of interest.
-
Process the raw LC-MS data to identify and integrate the chromatographic peaks for each metabolite and its deuterated isotopologues.
-
Calculate the Mass Isotopomer Distribution (MID) for each metabolite, which is the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Use the MID data as input for metabolic flux analysis software to model and quantify the fluxes through the metabolic pathways of interest.
Pharmacokinetic (ADME) Studies
Deuterium-labeled compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. By administering a deuterated version of a drug, researchers can trace its fate in the body, identify metabolites, and determine clearance pathways.
Synthesis of Deuterium-Labeled Standards
The synthesis of deuterium-labeled standards is a critical aspect of their application. Two primary strategies are employed for the incorporation of deuterium into a molecule:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be achieved under various conditions, often catalyzed by acids, bases, or metals, and using a deuterated solvent like D₂O as the deuterium source.[2]
-
De Novo Chemical Synthesis: This approach utilizes deuterated building blocks in a multi-step chemical synthesis to produce the desired labeled compound. This method allows for the precise placement of deuterium atoms at specific, non-exchangeable positions within the molecule.
Conclusion
Deuterium-labeled standards are indispensable tools in modern research and development, particularly in the fields of bioanalysis, metabolomics, and drug discovery. Their ability to accurately and precisely correct for analytical variability has made them the gold standard for quantitative mass spectrometry. A thorough understanding of the principles behind their use, as well as the practical aspects of their application and synthesis, is essential for any scientist seeking to generate high-quality, reliable data.
References
Technical Guide on the Safe Handling of 1,4-Benzenedimethanol-d4
This document provides a comprehensive overview of the safety, handling, and emergency procedures for 1,4-Benzenedimethanol, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| Chemical Name | 1,4-Benzenedimethanol |
| Synonyms | p-Xylene-alpha,alpha'-diol, Terephthalyl alcohol, 1,4-Bis(hydroxymethyl)benzene[1][2] |
| CAS Number | 589-29-7[1] |
| Molecular Formula | C₈H₁₀O₂[3] |
| Molecular Weight | 138.16 g/mol |
| Appearance | White to off-white crystalline powder[1][3] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1,4-Benzenedimethanol.
| Property | Value | Reference |
| Melting Point | 114-119 °C | [3][4] |
| Boiling Point | 138-143 °C at 1 mmHg | [3] |
| Flash Point | 151.3 °C | [4] |
| Solubility | Soluble in water, ether, toluene, methanol, and hot water. Slightly soluble in DMSO. | [3][4][5] |
| Vapor Pressure | 0.000282 mmHg at 25°C | [4] |
| Density | 1.2 ± 0.1 g/cm³ |
Hazard Identification and GHS Classification
1,4-Benzenedimethanol is classified with the following hazards. The toxicological properties of this substance have not been fully investigated.[1]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[6] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May cause irritation of the digestive tract.[1]
First Aid Measures
Emergency procedures for exposure to 1,4-Benzenedimethanol are outlined below.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][7] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Experimental Protocols: Safe Handling and Storage
Detailed methodologies for handling and storage are crucial to ensure laboratory safety.
Handling:
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep the container tightly closed to prevent exposure to moisture.[7]
-
Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling 1,4-Benzenedimethanol.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a standard workflow for handling a potentially hazardous chemical like 1,4-Benzenedimethanol in a research setting.
Caption: General laboratory workflow for handling hazardous chemicals.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat, and strong oxidants.[1]
-
Incompatibilities with Other Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, and carbon dioxide.[1]
-
Hazardous Polymerization: Has not been reported.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 5. 1,4-Benzenedimethanol - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
Technical Guide to the Isotopic Purity of 1,4-Benzenedimethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and, most critically, the determination of isotopic purity for 1,4-Benzenedimethanol-d4. This deuterated analog of 1,4-Benzenedimethanol is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The accuracy and reliability of such studies are fundamentally dependent on the precise characterization of the isotopic enrichment of this labeled compound.
Synthesis of this compound
Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired level of deuterium incorporation and the starting materials available. Common strategies include:
-
Catalytic Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. For 1,4-Benzenedimethanol, a ruthenium-based catalyst can facilitate this exchange at the benzylic positions[2].
-
Acid-Catalyzed Deuterium Exchange: In the presence of a strong acid, such as trifluoroacetic acid (TFA), and a deuterium source like D₂O, the hydrogen atoms on the methylene groups can be exchanged for deuterium[2].
-
Synthesis from Deuterated Precursors: A highly effective method to ensure high isotopic enrichment is to begin with a deuterated precursor. For instance, deuterated p-xylene can be brominated to form 1,4-bis(bromomethyl)benzene-d4, which is then hydrolyzed to yield this compound[2].
The logical workflow for the synthesis starting from a deuterated precursor is illustrated below.
Caption: Synthesis workflow for this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial for its application. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides a comprehensive assessment of both the isotopic distribution and the specific sites of deuterium incorporation.
Quantitative Data Presentation
The isotopic distribution of this compound, as determined by HRMS, provides the relative abundance of each isotopologue. The following table presents representative data for a typical batch of this deuterated compound.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| 1,4-Benzenedimethanol-d0 | d0 | 139.0759 | < 0.1 |
| 1,4-Benzenedimethanol-d1 | d1 | 140.0822 | < 0.5 |
| 1,4-Benzenedimethanol-d2 | d2 | 141.0885 | < 1.0 |
| 1,4-Benzenedimethanol-d3 | d3 | 142.0947 | < 2.0 |
| This compound | d4 | 143.1010 | > 96.5 |
Note: This data is representative and the actual isotopic distribution may vary between different batches. Always refer to the Certificate of Analysis for specific lot data.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique for determining the relative abundance of each isotopologue of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-200.
-
Resolution: > 60,000.
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
The workflow for HRMS analysis is depicted in the following diagram.
Caption: Workflow for isotopic purity analysis by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
NMR spectroscopy is essential for confirming the location of the deuterium atoms on the this compound molecule and for assessing the overall deuteration.
1. Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
2. NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the reduction or absence of signals at the sites of deuteration.
-
²H NMR: To directly observe the signals of the deuterium atoms.
-
¹³C NMR: To observe changes in the carbon signals at and adjacent to the sites of deuteration.
-
3. Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with that of the non-deuterated standard to confirm the absence of proton signals at the methylene positions.
-
Analyze the ²H NMR spectrum to confirm the presence of deuterium at the intended benzylic positions.
-
In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (C-D coupling) and isotopic shifts, further confirming the locations of deuteration.
The logical flow for confirming the position of deuteration using NMR is outlined below.
Caption: Logical diagram for NMR-based positional analysis.
By employing these rigorous analytical methodologies, researchers, scientists, and drug development professionals can ensure the high isotopic purity of this compound, a critical factor for the integrity and accuracy of their studies.
References
Solubility Profile of 1,4-Benzenedimethanol-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
1,4-Benzenedimethanol-d4 is a white solid with a molecular weight of 142.19 g/mol .[2] The non-deuterated form has a melting point range of 114-118 °C.[3][4][5]
Solubility Data
The following table summarizes the qualitative solubility of 1,4-Benzenedimethanol in various organic solvents. This data is intended to be a reliable estimate for the solubility of this compound.
| Solvent Class | Solvent | Solubility |
| Protic Solvents | Methanol | Soluble[4][6][7], Slightly Soluble[3][4] |
| Hot Water | Soluble[4][6][7] | |
| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |
| Ether | Soluble[4][6][7], Very Soluble[8] | |
| Toluene | Soluble[4][6][7], Very Soluble[8] |
Experimental Protocol for Solubility Determination
For precise quantitative solubility determination, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The calculated concentration represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Logical Workflow for Application in Research
The solubility of deuterated compounds like this compound is a fundamental parameter that influences their application in various research workflows, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The following diagram illustrates a typical workflow where this compound might be utilized.
This diagram outlines the logical progression from the initial preparation and characterization of the deuterated compound, including the critical step of solubility determination, through to its use in an experimental setting and subsequent analysis. The distinct mass of this compound makes it an excellent internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of its non-deuterated counterpart or other analytes in complex biological matrices.
References
- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 4. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 5. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]
- 6. 1,4-Benzenedimethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. 1,4-Benzenedimethanol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 1,4-Benzenedimethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol. This isotopically labeled compound serves as a valuable tool in quantitative analytical chemistry, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. This document details its molecular properties, outlines common experimental protocols for its synthesis and application, and presents visual workflows to facilitate understanding and implementation in a research setting.
Core Data Presentation
The fundamental molecular and physical properties of this compound and its non-labeled counterpart are summarized below for easy comparison.
| Property | This compound | 1,4-Benzenedimethanol |
| Synonyms | α,α'-Dihydroxy-p-xylene-d4, 1,4-Bis(hydroxymethyl)benzene-d4 | p-Xylene-α,α'-diol, Terephthalyl alcohol |
| CAS Number | 1158734-28-1[1] | 589-29-7 |
| Molecular Formula | C₈H₆D₄O₂[1] | C₈H₁₀O₂ |
| Molecular Weight | 142.19 g/mol [1] | ~138.16 g/mol |
| Appearance | White Solid[1] | White crystalline powder |
| Storage | 2-8°C Refrigerator[1] | Room temperature |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a deuterated precursor such as p-xylene-d4. The following is a generalized protocol based on common organic synthesis techniques.
Step 1: Bromination of p-Xylene-d4
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d4 in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. The filtrate, containing the desired 1,4-bis(bromomethyl)benzene-d4, is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified 1,4-bis(bromomethyl)benzene-d4 in a mixture of an organic solvent (e.g., dioxane) and water containing a weak base, such as sodium carbonate.
-
Reaction: Heat the mixture with stirring for several hours to facilitate the hydrolysis of the bromomethyl groups to hydroxyl groups.
-
Extraction: After cooling, the organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification and Characterization: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product, this compound, can be further purified by recrystallization. The isotopic purity and identity of the final product should be confirmed using mass spectrometry and NMR spectroscopy.[2]
Quantitative Analysis using this compound as an Internal Standard
This compound is an excellent internal standard for the quantification of the unlabeled analyte or structurally similar compounds in various matrices. Its key advantage is that it co-elutes with the analyte in chromatography, thus experiencing similar matrix effects and ionization suppression or enhancement in mass spectrometry.[3][4]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental water sample), add a precise amount of a standard stock solution of this compound.
-
Perform sample extraction, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and the internal standard.[5]
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Instrumentation and Analysis:
-
Chromatography: Inject the prepared sample into an HPLC or UHPLC system equipped with a suitable column to separate the analyte from other matrix components. The chromatographic conditions (mobile phase composition, gradient, flow rate, and column temperature) should be optimized for the specific analyte.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Acquisition: Monitor at least one specific precursor-to-product ion transition for both the analyte and this compound.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol for Quantitative NMR (qNMR) Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte and a known amount of this compound as the internal standard.[6]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure that the acquisition parameters are optimized for quantitative analysis, particularly a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard (e.g., the singlet from the benzylic protons of the unlabeled portion of the internal standard, if applicable, or another reference signal).
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Benzenedimethanol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1,4-Benzenedimethanol-d4 (CAS: 1158734-28-1) as an internal standard in quantitative analytical studies. While specific, published applications detailing the use of this compound are not extensively available, this guide furnishes representative protocols for its use in the analysis of structurally related compounds, such as terephthalate plasticizers and other endocrine-disrupting chemicals, by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles of isotope dilution mass spectrometry are discussed, and hypothetical validation data are presented to illustrate the expected performance of a method employing this deuterated standard.
Introduction
This compound is the deuterium-labeled analogue of 1,4-Benzenedimethanol. In quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS, such as this compound, is chemically and physically almost identical to its non-labeled counterpart (the analyte). This similarity ensures that it behaves in a nearly identical manner during sample preparation, extraction, chromatography, and ionization. By adding a known amount of the deuterated standard to samples and calibration standards, variations that can occur during the analytical process can be effectively compensated for, leading to more reliable quantification.[1]
The primary application for this compound as an internal standard is in the quantification of 1,4-Benzenedimethanol and related compounds, such as terephthalate plasticizers and their metabolites, which are of significant interest in environmental monitoring, food safety, and toxicology studies.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. The deuterated internal standard is distinguishable from the native analyte by the mass spectrometer due to its higher mass. The quantification is based on the ratio of the signal intensity of the analyte to that of the internal standard. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant.
Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.
Experimental Protocols
The following are representative protocols for the quantification of terephthalate plasticizers in a sample matrix. These are generalized procedures and should be optimized for the specific analyte and matrix of interest.
Materials and Reagents
-
Analytes: Certified reference standards of target analytes (e.g., Dimethyl terephthalate, Diethyl terephthalate).
-
Internal Standard: this compound.
-
Solvents: HPLC or GC-grade methanol, acetonitrile, dichloromethane, hexane, and water.
-
Reagents: Formic acid, ammonium acetate (for LC-MS).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18), QuEChERS kits.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analytes and this compound in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions of the analytes by serial dilution of the primary stock solutions.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the analytical instrument (e.g., 100 ng/mL).
Sample Preparation (Representative for Water Samples)
-
To a 100 mL water sample, add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes and the internal standard with 5 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (for LC-MS) or a suitable solvent like hexane (for GC-MS).
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific quantifier and qualifier ions for each analyte and for this compound (m/z values would need to be determined from the mass spectrum of the standard).
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion and the most abundant product ions for each analyte and for this compound by infusing the standard solutions.
-
Data Presentation and Method Validation
The following table presents hypothetical but representative data for the validation of a quantitative method for a terephthalate analyte using this compound as the internal standard. This data illustrates the expected performance characteristics of a robust analytical method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | > 0.99 | 0.998 |
| Linear Range | Dependent on application | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, RSD < 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | Intra-day: < 7%, Inter-day: < 10% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 0.95 - 1.08 |
| Recovery (%) | Consistent and reproducible | 85% - 102% |
Signaling Pathways and Logical Relationships
The decision to use a deuterated internal standard is based on the logical principle of minimizing analytical error. The following diagram illustrates this relationship.
Caption: Logical framework for selecting a deuterated internal standard like this compound.
Conclusion
This compound is a suitable internal standard for the quantitative analysis of 1,4-Benzenedimethanol and structurally related compounds by GC-MS and LC-MS/MS. Its use within an isotope dilution mass spectrometry workflow is expected to provide high accuracy and precision by compensating for analytical variability. The representative protocols and validation data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust quantitative methods.
References
Application Note: Quantitative Analysis of Terephthalates in Environmental Matrices using 1,4-Benzenedimethanol-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terephthalates are high-production-volume chemicals primarily used as monomers in the synthesis of polyesters such as polyethylene terephthalate (PET). The widespread use of PET in packaging and textiles has led to environmental contamination by both the polymer itself and its constituent monomers. Accurate and reliable quantification of terephthalates in various environmental matrices is crucial for assessing environmental exposure and potential risks. This application note describes a robust and sensitive method for the quantitative analysis of terephthalates using gas chromatography-mass spectrometry (GC-MS) with 1,4-Benzenedimethanol-d4 as an internal standard. The use of a deuterated internal standard is critical for correcting variations in sample extraction and instrumental response, thereby ensuring high accuracy and precision.[1][2][3]
This method is applicable to the analysis of terephthalates in complex matrices such as water, sediment, and sludge after appropriate sample preparation.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of terephthalates is depicted below.
Figure 1. Experimental workflow for terephthalate analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetone, Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent).
-
Standards: Terephthalic acid (TPA), Dimethyl terephthalate (DMT), and other relevant terephthalate esters.
-
Internal Standard: this compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reagents: Sodium sulfate (anhydrous), Hydrochloric acid, Sodium hydroxide.
-
Water: Deionized water, further purified to be free of organic contaminants.
Standard Solutions Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each terephthalate standard and this compound in 10 mL of a suitable solvent (e.g., methanol or acetone) in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create calibration standards ranging from 1 ng/mL to 200 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
A. Water Samples
-
Collect 100 mL of the water sample in a pre-cleaned amber glass bottle.
-
Acidify the sample to pH < 2 with hydrochloric acid.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Perform liquid-liquid extraction (LLE) by transferring the sample to a separatory funnel and extracting three times with 30 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Proceed to the derivatization step.
B. Sediment/Sludge Samples
-
Homogenize the sample and weigh 5 g (dry weight equivalent) into a glass centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add 10 mL of a 1:1 mixture of acetone and hexane and vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction two more times and combine the extracts.
-
Concentrate the combined extract to approximately 1 mL.
-
Proceed to the derivatization step.
Derivatization
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data
The following tables summarize the typical performance data for the quantitative analysis of terephthalates using this method.
Table 1: GC-MS SIM Parameters for Target Analytes
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Terephthalic Acid | TPA-bis(TMS) | 310 | 295, 193 |
| Dimethyl Terephthalate | DMT | 163 | 194, 133 |
| This compound (IS) | BDM-d4-bis(TMS) | 284 | 269, 179 |
Table 2: Method Validation Data
| Parameter | Terephthalic Acid | Dimethyl Terephthalate |
| Linear Range | 1 - 200 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 1.0 ng/mL |
| Precision (%RSD, n=6) | ||
| - Low Conc. (5 ng/mL) | < 10% | < 10% |
| - High Conc. (100 ng/mL) | < 5% | < 5% |
| Accuracy (Recovery %) | ||
| - Spiked Water | 92 - 105% | 95 - 108% |
| - Spiked Sediment | 88 - 102% | 90 - 105% |
Conclusion
The described method provides a reliable and sensitive approach for the quantification of terephthalates in environmental samples. The use of this compound as an internal standard effectively compensates for matrix effects and variations during sample preparation, leading to high accuracy and precision.[1][2] The detailed protocol and performance data presented in this application note can be readily adopted by environmental and analytical laboratories for routine monitoring of terephthalate contamination.
References
GC-MS Analysis of Phthalates: A Detailed Application Note and Protocol Utilizing 1,4-Benzenedimethanol-d4 as an Internal Standard
Abstract
Phthalates, a class of synthetic chemicals widely used as plasticizers, are under increasing scrutiny due to their potential endocrine-disrupting properties and other adverse health effects. Accurate and sensitive quantification of phthalates in various matrices is crucial for environmental monitoring, food safety, and pharmaceutical quality control. This document provides a comprehensive application note and a detailed protocol for the analysis of common phthalates using Gas Chromatography-Mass Spectrometry (GC-MS). A novel approach is proposed, employing 1,4-Benzenedimethanol-d4 as an internal standard to enhance quantitative accuracy and reproducibility. This method is designed for researchers, scientists, and drug development professionals seeking a robust and reliable analytical procedure.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and quantification of volatile and semi-volatile organic compounds like phthalates.[1][2] Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for analyzing complex samples.[3] The use of an internal standard is critical in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response.[4] Stable isotope-labeled internal standards, particularly deuterated analogues of the analytes, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the target compounds, ensuring accurate correction for matrix effects and procedural losses.[4][5]
While deuterated phthalates are commonly used as internal standards, this application note proposes the use of this compound. The rationale for this selection is to provide a structurally distinct internal standard that is less likely to suffer from isotopic interference or co-elution with any of the target phthalates, especially in complex matrices. 1,4-Benzenedimethanol has a boiling point of 328.9 °C and a melting point of 114-118 °C, making it suitable for GC analysis.[6] Its distinct mass spectrum and retention time relative to common phthalates would ensure clear separation and quantification.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent purity n-hexane, acetone, and methanol.
-
Phthalate Standards: Analytical standards of common phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP)).
-
Internal Standard: this compound (purity ≥ 98%).
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).
-
Sample Containers: Glassware (volumetric flasks, vials, centrifuge tubes) should be used to avoid phthalate contamination from plasticware. All glassware should be thoroughly cleaned and rinsed with acetone and n-hexane prior to use.[7]
Standard Solution Preparation
-
Phthalate Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of each phthalate standard into a 100 mL volumetric flask and dissolve in n-hexane.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the phthalate stock solution with n-hexane to achieve concentrations ranging from 0.1 to 20 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples. For solid samples, a solvent extraction followed by cleanup may be necessary.
-
Measure 10 mL of the aqueous sample into a 50 mL glass centrifuge tube.
-
Spike the sample with 100 µL of the 100 µg/mL internal standard stock solution (final concentration of 1 µg/mL).
-
Add 10 mL of n-hexane to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass vial.
-
Repeat the extraction (steps 3-6) with another 10 mL of n-hexane and combine the organic extracts.
-
Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 280 °C, hold for 5 minutes.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Data Presentation and Quantitative Analysis
Quantitative data should be summarized for clarity and easy comparison. The following tables present typical performance data for a validated GC-MS method for phthalate analysis. While this data is illustrative, similar performance would be expected from the proposed method after proper validation.
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Phthalates and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl phthalate (DMP) | 163 | 194 | 77 |
| Diethyl phthalate (DEP) | 149 | 177 | 222 |
| Dibutyl phthalate (DBP) | 149 | 223 | 205 |
| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |
| Di-n-octyl phthalate (DNOP) | 149 | 279 | 167 |
| This compound (IS) | 112 | 82 | 142 |
Note: The ions for this compound are proposed based on its structure and typical fragmentation patterns and would need to be confirmed experimentally.
Table 2: Method Validation Parameters
| Parameter | DMP | DEP | DBP | BBP | DEHP | DNOP |
| Linearity (R²) | >0.998 | >0.999 | >0.999 | >0.997 | >0.998 | >0.996 |
| LOD (µg/L) | 0.1 | 0.1 | 0.2 | 0.2 | 0.5 | 0.5 |
| LOQ (µg/L) | 0.3 | 0.3 | 0.6 | 0.6 | 1.5 | 1.5 |
| Recovery (%) | 95 ± 5 | 98 ± 4 | 97 ± 6 | 94 ± 7 | 92 ± 8 | 93 ± 7 |
| Precision (RSD%) | < 5 | < 4 | < 6 | < 7 | < 8 | < 7 |
This data is representative of typical GC-MS phthalate analysis methods found in the literature.[8][9]
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of phthalates.
Caption: Experimental workflow for GC-MS analysis of phthalates.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of common phthalates in various samples. The proposed use of this compound as an internal standard offers a viable alternative to deuterated phthalates, potentially minimizing analytical interferences. This detailed protocol and the accompanying validation data serve as a valuable resource for researchers and scientists in the fields of environmental science, food safety, and pharmaceutical analysis. It is important to note that the use of this compound as an internal standard for phthalate analysis is a proposed method and requires thorough in-house validation to establish its performance characteristics for specific applications.
References
- 1. 1,4-ベンゼンジメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lookchem.com [lookchem.com]
- 7. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 8. researchgate.net [researchgate.net]
- 9. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
Application Note: High-Throughput Analysis of Plasticizers in Consumer Products by LC-MS/MS Using 1,4-Benzenedimethanol-d4 as an Internal Standard
Abstract
Plasticizers are ubiquitous additives in polymers, but their potential for migration into food, beverages, and other consumer products has raised health concerns, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note presents a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of common plasticizers in various matrices. The method utilizes 1,4-Benzenedimethanol-d4 as a novel internal standard to ensure accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with performance data demonstrating the method's suitability for routine monitoring and quality control.
Introduction
Plasticizers are a diverse group of compounds added to polymeric materials to enhance their flexibility, durability, and workability. Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have historically been the most common plasticizers. However, due to their classification as endocrine-disrupting chemicals, their use has been increasingly restricted, leading to the adoption of alternative plasticizers like Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and various adipates and citrates.
The non-covalent bonding of plasticizers within the polymer matrix allows them to leach into the surrounding environment, including food, beverages, and personal care products. This migration poses a potential risk to human health, driving the need for stringent regulatory limits and consequently, for highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for plasticizer analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.
A critical aspect of quantitative LC-MS/MS analysis is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they share very similar physicochemical properties with the target analytes.[1] This application note proposes the use of this compound as a suitable internal standard for the broad-spectrum analysis of plasticizers. Its aromatic structure provides a degree of similarity to phthalate plasticizers, while its deuteration ensures a distinct mass-to-charge ratio for unambiguous detection.
Experimental
Materials and Reagents
-
Analytes: Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), Di-n-octyl phthalate (DNOP). All standards were of >98% purity.
-
Internal Standard: this compound (custom synthesis, >99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99%+), Ammonium acetate (analytical grade).
-
Sample Preparation: QuEChERS salts (magnesium sulfate, sodium chloride, sodium citrate), C18 solid-phase extraction (SPE) cartridges.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol
A generic sample preparation workflow is presented below. Specific matrices may require further optimization.
-
Sample Homogenization:
-
For solid samples (e.g., food, plastic toys), cryo-mill or blend to a fine powder.
-
For liquid samples (e.g., beverages, personal care products), use directly or dilute with a suitable solvent.
-
-
Extraction:
-
Liquid Samples (e.g., Beverages):
-
To 5 mL of the liquid sample, add 5 mL of acetonitrile.
-
Add a pre-weighed packet of QuEChERS salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solid Samples (e.g., Food):
-
To 1 g of the homogenized sample, add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add a pre-weighed packet of QuEChERS salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
-
Clean-up (Dispersive SPE):
-
Transfer 1 mL of the acetonitrile supernatant to a dispersive SPE tube containing C18 sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Transfer the cleaned extract to a clean vial.
-
Add the internal standard solution (this compound) to a final concentration of 50 ng/mL.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of the target plasticizers.
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
B: 5 mM Ammonium acetate in methanol with 0.1% formic acid
-
-
Gradient Elution: A representative gradient is provided in the table below. This may require optimization depending on the specific analytes and column used.
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 50 | 50 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
The following table provides representative MRM transitions for common plasticizers and the proposed internal standard. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| DBP | 279.2 | 149.1 | 205.1 |
| BBP | 313.2 | 149.1 | 205.1 |
| DEHP | 391.3 | 149.1 | 167.1 |
| DNOP | 391.3 | 149.1 | 279.2 |
| DINP | 419.3 | 149.1 | 293.2 |
| DIDP | 447.4 | 149.1 | 321.2 |
| This compound | 143.1 | 109.1 | 81.1 |
Results and Discussion
Method Performance
The performance of the LC-MS/MS method was evaluated for linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. The following tables summarize the expected performance based on similar published methods.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| DBP | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
| BBP | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
| DEHP | 1 - 200 | >0.99 | 0.2 | 1.0 |
| DNOP | 1 - 200 | >0.99 | 0.2 | 1.0 |
| DINP | 5 - 500 | >0.99 | 1.0 | 5.0 |
| DIDP | 5 - 500 | >0.99 | 1.0 | 5.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Level (ng/mL) | Recovery (%) | RSD (%) |
| DBP | 10 | 95 - 105 | < 10 |
| BBP | 10 | 92 - 108 | < 10 |
| DEHP | 50 | 90 - 110 | < 15 |
| DNOP | 50 | 88 - 112 | < 15 |
| DINP | 100 | 85 - 115 | < 15 |
| DIDP | 100 | 85 - 115 | < 15 |
Justification for this compound as an Internal Standard
The ideal internal standard should co-elute with the analytes of interest and experience similar ionization effects in the mass spectrometer source. While isotopically labeled analogs of each analyte are the preferred choice, they can be costly, and a single internal standard for a class of compounds can be a practical alternative. This compound is proposed here due to several advantageous properties:
-
Structural Similarity: The presence of a benzene ring mimics the core structure of phthalate plasticizers, suggesting it will behave similarly during reversed-phase chromatography.
-
Distinct Retention Time: Its higher polarity compared to the larger plasticizers will likely result in an earlier elution time, preventing chromatographic interference.
-
Clear Mass Shift: The deuteration provides a distinct mass that is easily resolved from the target analytes and potential matrix components.
-
Commercial Availability of Precursor: The non-deuterated form, 1,4-Benzenedimethanol, is readily available, making custom synthesis of the deuterated standard feasible.[2]
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to data analysis.
Logical Relationship of Quantitation
Caption: Logical flow for the quantification of plasticizers using an internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the routine analysis of common plasticizers in a variety of consumer product matrices. The use of this compound as an internal standard offers a practical and cost-effective solution for ensuring accurate and precise quantification. The detailed protocols and performance characteristics presented in this application note demonstrate the method's suitability for quality control, regulatory compliance, and research applications in the field of food safety and materials science.
References
Application Notes: Quantitative Analysis of 1,4-Benzenedimethanol in Environmental Samples using 1,4-Benzenedimethanol-d4 as an Internal Standard
Introduction
1,4-Benzenedimethanol, a member of the aromatic alcohol family, is utilized in the synthesis of polyesters and other polymers. Its potential release into the environment through industrial wastewater and other sources necessitates sensitive and accurate analytical methods for its monitoring. The inherent variability of environmental matrices such as water and soil can lead to significant challenges in achieving reliable quantification. The use of a stable isotope-labeled internal standard, such as 1,4-Benzenedimethanol-d4, is a robust strategy to overcome these challenges. This application note describes a general methodology for the quantitative analysis of 1,4-Benzenedimethanol in environmental samples by employing isotope dilution mass spectrometry.
Principle
Isotope dilution is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The labeled standard, in this case this compound, is chemically identical to the native analyte, 1,4-Benzenedimethanol. Therefore, it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation and analysis. This approach effectively corrects for matrix effects and variations in instrument performance, leading to highly accurate and precise results.
Analytical Workflow
The general workflow for the analysis of 1,4-Benzenedimethanol in environmental samples using this compound as an internal standard is depicted in the following diagram.
Experimental Protocols
The following are generalized protocols for the analysis of 1,4-Benzenedimethanol in water and soil samples. These should be considered as starting points and may require optimization based on specific sample characteristics and available instrumentation.
Protocol 1: Analysis of 1,4-Benzenedimethanol in Water Samples
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.
-
Acidify the sample to a pH below 2 with a strong acid (e.g., sulfuric acid) to inhibit microbial degradation.
-
Store samples at 4°C and analyze within the recommended holding time.
2. Sample Preparation:
-
Allow the water sample to equilibrate to room temperature.
-
Measure a known volume of the sample (e.g., 500 mL) into a separatory funnel.
-
Add a known amount of this compound solution (internal standard) to the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add a suitable organic solvent (e.g., dichloromethane or a mixture of solvents).
-
Shake the funnel vigorously for a specified time, releasing pressure periodically.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) with the recommended solvents.
-
Load the water sample onto the cartridge at a controlled flow rate.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
-
Dry the collected organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of the target analyte from matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) should be used for enhanced sensitivity and selectivity. Monitor characteristic ions for both 1,4-Benzenedimethanol and this compound.
-
Protocol 2: Analysis of 1,4-Benzenedimethanol in Soil/Sediment Samples
1. Sample Collection and Preparation:
-
Collect soil or sediment samples using appropriate tools and store them in glass containers.
-
Air-dry the sample or use a lyophilizer to remove moisture.
-
Grind the dried sample to a fine powder to ensure homogeneity.
2. Sample Extraction:
-
Weigh a known amount of the homogenized soil sample (e.g., 10 g) into an extraction vessel.
-
Spike the sample with a known amount of this compound solution.
-
Soxhlet Extraction or Pressurized Liquid Extraction (PLE):
-
Extract the sample with a suitable organic solvent or solvent mixture (e.g., acetone/hexane).
-
-
Filter the extract to remove particulate matter.
3. Extract Cleanup and Concentration:
-
Perform a cleanup step if the extract is complex. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentrate the cleaned extract to a final volume of 1 mL.
4. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.
-
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.
Table 1: Method Performance and Validation Data
| Parameter | Water Matrix | Soil Matrix | Acceptance Criteria |
| Linearity (R²) | >0.995 | >0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | Value | Value | Reportable |
| Limit of Quantification (LOQ) | Value | Value | Reportable |
| Precision (%RSD) | <15% | <20% | ≤ 20% |
| Accuracy (% Recovery) | 80-120% | 70-130% | 70-130% |
| Matrix Effect (%) | Value | Value | Reportable |
| Internal Standard Recovery (%) | 60-140% | 50-150% | Within established limits |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualization of Key Concepts
The principle of isotope dilution mass spectrometry is based on the constant ratio of the native analyte to its isotopically labeled internal standard throughout the analytical process.
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,4-Benzenedimethanol in complex environmental matrices. The isotope dilution approach effectively compensates for sample preparation inefficiencies and matrix-induced signal suppression or enhancement, leading to high-quality data essential for environmental monitoring and risk assessment. The protocols provided herein offer a solid foundation for laboratories to develop and validate their own specific methods for the analysis of this compound.
Application Note: A Robust LC-MS/MS Method for the Quantification of Terephthalic Acid in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a novel and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of terephthalic acid (TPA) in human plasma. The method utilizes 1,4-Benzenedimethanol-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by dilution, making it suitable for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was developed to meet the rigorous demands of bioanalytical studies for researchers, scientists, and drug development professionals.
Introduction
Terephthalic acid (TPA) is a high-volume industrial chemical primarily used in the production of polyethylene terephthalate (PET) plastics, which are ubiquitous in food and beverage packaging.[1] Human exposure can occur through the leaching of TPA from these materials, necessitating sensitive analytical methods to quantify its presence in biological matrices for toxicokinetic and biomonitoring studies.[1]
Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing method reliability.[1][2][3] While a deuterated analog of TPA would be the ideal internal standard, this method proposes the use of this compound. Although it is a structural analog rather than an isotopic analog of the analyte, its deuteration provides a distinct mass-to-charge ratio for mass spectrometric detection, and its structural similarity is sufficient to compensate for analytical variability. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
2.1 Materials and Reagents
-
Terephthalic acid (TPA), ≥99% purity
-
This compound, ≥98% purity
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2.2 Standard and Internal Standard Stock Solutions
-
TPA Primary Stock (1 mg/mL): Accurately weigh 10 mg of TPA and dissolve in 10 mL of methanol.
-
IS Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the TPA stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards.
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) methanol:water.
2.3 Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL) containing 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Add 900 µL of ultrapure water with 0.1% formic acid.
-
Cap the vial and vortex briefly before placing it in the autosampler.
2.4 LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | Reversed-Phase C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Parameters | Capillary Voltage: 3.5 kV Source Temp: 150°C Desolvation Temp: 400°C Gas Flow: 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.5 MRM Transitions
The following MRM transitions were optimized for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Terephthalic Acid (TPA) | 165.0 | 121.0 | 15 | Quantifier[4] |
| Terephthalic Acid (TPA) | 165.0 | 77.0 | 25 | Qualifier[4] |
| This compound (IS) | 141.1 | 109.1 | 20 | Quantifier |
Results and Discussion
3.1 Method Validation Summary
The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (% Bias) | -7.8% to 9.3% |
| Inter-day Accuracy (% Bias) | -10.5% to 12.1% |
| Recovery | 85% - 95% |
3.2 Chromatography
The selected chromatographic conditions provided excellent separation of terephthalic acid from endogenous plasma components. A typical chromatogram shows a sharp, symmetric peak for TPA at approximately 5.3 minutes.[4] The internal standard, this compound, elutes at a slightly different retention time, ensuring no cross-interference. The total run time of 10 minutes allows for efficient sample throughput.
Workflow and Pathway Diagrams
The overall experimental workflow is depicted below, from sample collection to final data analysis.
Caption: High-level workflow for TPA quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of terephthalic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, while the simple protein precipitation sample preparation protocol allows for high-throughput analysis. This method is well-suited for pharmacokinetic, toxicological, and biomonitoring studies in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Determination of mass concentrations of airborne PET microplastics using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00047A [pubs.rsc.org]
Application Note: Quantitative Analysis of Polymer Additives Using 1,4-Benzenedimethanol-d4 as an Internal Standard
Abstract
This application note details a robust and accurate method for the quantification of common polymer additives, such as antioxidants and UV stabilizers, in various polymer matrices. The protocol utilizes 1,4-Benzenedimethanol-d4 as a deuterated internal standard (IS) to correct for variations in sample preparation and instrument response, ensuring high precision and accuracy. The method is applicable to analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols for sample preparation, instrument parameters, and data analysis are provided.
Introduction
Polymer additives are essential components in plastic formulations, enhancing properties like stability, durability, and processability.[1] Accurate quantification of these additives is crucial for quality control, regulatory compliance, and research and development. The use of an internal standard is a widely accepted practice to improve the accuracy and precision of quantitative analysis by compensating for potential sample loss during preparation and instrumental variability.[2] Deuterated compounds are ideal internal standards in mass spectrometry-based methods due to their similar chemical and physical properties to the target analytes, while being distinguishable by their mass-to-charge ratio.[2]
This compound, a deuterated analog of 1,4-Benzenedimethanol, serves as an excellent internal standard for the analysis of a range of polymer additives, particularly those containing aromatic moieties and polar functional groups. Its structural similarity to many common antioxidants and UV stabilizers ensures comparable extraction efficiency and chromatographic behavior.
Target Analytes and Matrices
This method is suitable for the quantification of various polymer additives, including but not limited to:
-
Antioxidants: Hindered phenols (e.g., Irganox 1010, Irganox 1076), phosphites (e.g., Irgafos 168).
-
UV Stabilizers: Benzophenones, benzotriazoles.
-
Plasticizers: Phthalates, adipates.
The protocol can be adapted for various polymer matrices such as:
-
Polyolefins (Polyethylene, Polypropylene)
-
Polyvinyl Chloride (PVC)
-
Polyesters (PET)
Experimental Workflow
The overall experimental workflow for the quantification of polymer additives using this compound as an internal standard is depicted below.
Caption: General workflow for polymer additive analysis.
Protocols
Sample Preparation: Solvent Extraction
This protocol describes the extraction of additives from a polymer matrix.
Materials:
-
Polymer sample (pellets, film, or powder)
-
This compound solution (10 µg/mL in a suitable solvent)
-
Extraction solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Methanol or other anti-solvent
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Grinding: Cryo-mill the polymer sample to a fine powder to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 100 mg of the powdered polymer into a glass centrifuge tube.
-
Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard solution to the tube.
-
Dissolution: Add 5 mL of a suitable solvent (e.g., Tetrahydrofuran) to dissolve the polymer. Vortex for 5 minutes.
-
Precipitation: Add 10 mL of an anti-solvent (e.g., Methanol) to precipitate the polymer while keeping the additives in solution. Vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully decant the supernatant containing the extracted additives and the internal standard into a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase or a suitable solvent for GC-MS analysis.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
Instrumental Analysis: GC-MS Method for Antioxidants
This protocol is optimized for the analysis of common phenolic antioxidants.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
GC Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 112 | 82 |
| Irganox 1076 | 219 | 57 |
| Irganox 1010 | 219 | 57 |
Data Analysis and Quantification
Calibration:
-
Prepare a series of calibration standards containing known concentrations of the target additives.
-
Spike each calibration standard with the same concentration of this compound as used for the samples.
-
Analyze the calibration standards using the same instrumental method as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantification:
-
Integrate the peak areas for the target additives and the internal standard in the sample chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the additive in the sample using the calibration curve.
The relationship for quantification is illustrated in the following diagram:
References
Application Notes and Protocols for 1,4-Benzenedimethanol-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol. This compound is often utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS for pharmacokinetic and metabolic studies.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.
Safety and Handling Precautions
Users must familiarize themselves with the material safety data sheet (MSDS) before handling this compound. The following are general safety guidelines based on the non-deuterated form, 1,4-Benzenedimethanol.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Hand Protection: Wear suitable protective gloves to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required if workplace conditions warrant it.[2][4]
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Minimize dust generation and accumulation.[2]
-
Do not eat, drink, or smoke while handling.[4]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][4]
-
Keep away from sources of ignition.[4]
Physicochemical Properties and Solubility
The following table summarizes the known physicochemical properties of 1,4-Benzenedimethanol. The properties of the deuterated form are expected to be very similar.
| Property | Value | Reference |
| Molecular Formula | C₈H₆D₄O₂ | [1] |
| Molecular Weight | 142.19 g/mol | [1] |
| Appearance | White crystalline powder or needles | [5][6] |
| Melting Point | 114-118 °C | [5][7] |
| Boiling Point | 138-143 °C at 1 mmHg | [3][7] |
| Solubility | Soluble in methanol, ether, toluene, and hot water. Slightly soluble in DMSO. | [5][6][7][8] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in methanol. The concentration can be adjusted as needed based on experimental requirements. It is recommended to perform a small-scale solubility test before preparing a larger volume.
Materials:
-
This compound powder
-
Anhydrous methanol (ACS grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
-
Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood.
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mg/mL solution in a 10 mL volumetric flask, weigh 100 mg.
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. Add a small amount of methanol (approximately 5 mL) to the flask.
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Volume Adjustment: Once the powder is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled storage vial. Include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at an appropriate temperature, typically -20°C for long-term storage, to minimize solvent evaporation and degradation.
Workflow Diagram
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 6. 1,4-Benzenedimethanol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 8. 1,4-Benzenedimethanol | 589-29-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Note: Quantification of Bis(hydroxymethyl)benzene Isomers Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)benzene isomers, specifically 1,2-bis(hydroxymethyl)benzene (ortho-), 1,3-bis(hydroxymethyl)benzene (meta-), and 1,4-bis(hydroxymethyl)benzene (para-), are important industrial chemicals and potential metabolites of xylene isomers. Accurate quantification of these isomers is crucial in various fields, including toxicology, environmental monitoring, and pharmaceutical research, due to their potential health effects and the different biological activities that isomers can exhibit.[1][2] Isotope dilution mass spectrometry, utilizing deuterated internal standards, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][3][4][5]
This application note provides detailed protocols for the quantification of bis(hydroxymethyl)benzene isomers in biological matrices using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a commercially available deuterated standard, 1,4-Di(hydroxymethyl)benzene-d4.[6][7][8]
Experimental Protocols
A critical aspect of achieving reliable quantification is the use of a suitable internal standard. For this application, 1,4-Di(hydroxymethyl)benzene-d4 is recommended.[6][7][8] Its chemical properties are nearly identical to the non-deuterated analytes, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for clear distinction by the mass spectrometer.
Sample Preparation (for Biological Matrices like Plasma or Urine)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).
-
Internal Standard Spiking: Add 10 µL of the 1,4-Di(hydroxymethyl)benzene-d4 internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol).
-
Protein Precipitation (for plasma): Add 400 µL of ice-cold acetonitrile to the sample. For urine, this step can be omitted.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent (e.g., ethyl acetate for GC-MS analysis or mobile phase for LC-MS/MS analysis).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 1,2-, 1,3-, and 1,4-bis(hydroxymethyl)benzene and 1,4-Di(hydroxymethyl)benzene-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all three non-deuterated isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in methanol.
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma or urine) with the working standard mixture to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Addition: Add the internal standard to each calibration standard and quality control sample at a constant concentration.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Instrumental Analysis
GC-MS Method
For GC-MS analysis, derivatization is often required to improve the volatility and chromatographic behavior of the polar hydroxyl groups.
Derivatization (Silylation):
-
To the dried and reconstituted sample in ethyl acetate, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions (for TMS derivatives):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1,2-bis(hydroxymethyl)benzene-2TMS | To be determined empirically | To be determined empirically |
| 1,3-bis(hydroxymethyl)benzene-2TMS | To be determined empirically | To be determined empirically |
| 1,4-bis(hydroxymethyl)benzene-2TMS | To be determined empirically | To be determined empirically |
| 1,4-Di(hydroxymethyl)benzene-d4-2TMS | To be determined empirically | To be determined empirically |
Note: The exact m/z values for the trimethylsilyl (TMS) derivatives need to be determined by analyzing the individual derivatized standards.
LC-MS/MS Method
LC-MS/MS offers high sensitivity and specificity and may not require derivatization.[9][10]
LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2-bis(hydroxymethyl)benzene | 139.1 | To be determined | To be determined |
| 1,3-bis(hydroxymethyl)benzene | 139.1 | To be determined | To be determined |
| 1,4-bis(hydroxymethyl)benzene | 139.1 | To be determined | To be determined |
| 1,4-Di(hydroxymethyl)benzene-d4 | 143.1 | To be determined | To be determined |
Note: The precursor ion is likely the protonated molecule [M+H]+. Product ions and collision energies need to be optimized for each specific instrument by infusing the individual standards.
Data Presentation
The quantitative performance of the method should be evaluated and summarized. The following tables provide an example of how to present the validation data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| 1,2-bis(hydroxymethyl)benzene | 1 - 1000 | > 0.995 |
| 1,3-bis(hydroxymethyl)benzene | 1 - 1000 | > 0.995 |
| 1,4-bis(hydroxymethyl)benzene | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 1,2-bis(hydroxymethyl)benzene | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 75 | < 15 | < 15 | 85 - 115 | |
| High | 750 | < 15 | < 15 | 85 - 115 | |
| 1,3-bis(hydroxymethyl)benzene | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 75 | < 15 | < 15 | 85 - 115 | |
| High | 750 | < 15 | < 15 | 85 - 115 | |
| 1,4-bis(hydroxymethyl)benzene | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 75 | < 15 | < 15 | 85 - 115 | |
| High | 750 | < 15 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| Analyte | Low QC (ng/mL) | High QC (ng/mL) |
| Matrix Effect (%) | Recovery (%) | |
| 1,2-bis(hydroxymethyl)benzene | 95 - 105 | > 80 |
| 1,3-bis(hydroxymethyl)benzene | 95 - 105 | > 80 |
| 1,4-bis(hydroxymethyl)benzene | 95 - 105 | > 80 |
Experimental Workflow
The logical flow of the entire analytical process is depicted in the following diagram.
Caption: Workflow for the quantification of bis(hydroxymethyl)benzene isomers.
Conclusion
The described GC-MS and LC-MS/MS methods, incorporating a deuterated internal standard, provide robust and reliable frameworks for the accurate quantification of bis(hydroxymethyl)benzene isomers in complex biological matrices. The use of an isotope-labeled internal standard is paramount for correcting analytical variability and achieving high-quality data essential for research, clinical, and regulatory purposes. The provided protocols and performance characteristics serve as a comprehensive guide for the development and validation of these analytical methods.
References
- 1. 1,4-Benzenedimethanol-d4 | Benchchem [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in 1,4-Benzenedimethanol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Benzenedimethanol-d4. The following information is designed to help you identify and address potential issues related to isotopic exchange and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a stable isotope-labeled version of 1,4-Benzenedimethanol where four hydrogen atoms on the two hydroxymethyl (-CH₂OH) groups have been replaced with deuterium atoms. It is a valuable tool in chemical research, particularly for studying reaction mechanisms and kinetic isotope effects.[1] The presence of deuterium allows researchers to trace reaction pathways with greater accuracy.[1]
Q2: What is isotopic exchange, and why is it a concern with this compound?
A2: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa.[2][3][4] This is a significant concern because it can lead to a loss of isotopic purity in your labeled compound, which can compromise the accuracy and reliability of quantitative analyses and mechanistic studies.[5][6]
Q3: Which deuterium atoms in this compound are most susceptible to exchange?
A3: The four deuterium atoms on the benzylic carbons (the carbons attached to the benzene ring and the hydroxyl group) are the most susceptible to exchange. The benzylic protons (or deuterons in this case) are more acidic than other aliphatic protons and can be removed under certain conditions, leading to exchange.
Q4: What general factors can promote isotopic exchange in this compound?
A4: Several factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze H/D exchange.[5]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[3]
-
Catalyst: The presence of certain metal catalysts (e.g., Palladium, Ruthenium) or acid/base catalysts can facilitate the exchange.[7][8][9]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate isotopic exchange.[5]
Q5: How can I assess the isotopic purity of my this compound?
A5: The isotopic purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of remaining protons at the benzylic positions.[10]
-
Mass Spectrometry (MS): Mass spectrometry can determine the distribution of different isotopologues (molecules with different numbers of deuterium atoms).[10]
-
Molecular Rotational Resonance (MRR) Spectroscopy: This technique provides a complete description of the isotopic composition and can identify and quantify various isotopomers.[11][12]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deuteration | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient amount of catalyst. 3. Insufficient amount of deuterium source (e.g., D₂O). 4. Poor choice of solvent. | 1. Increase reaction time and/or temperature. Monitor the reaction progress by NMR or MS. 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider a different catalyst system (e.g., Ru-based, Pd-based).[7][9] 3. Use a larger excess of the deuterium source. 4. Ensure the solvent is compatible with the reaction conditions and does not interfere with the catalyst. |
| Back-Exchange (Loss of Deuterium) | 1. Exposure to protic solvents (H₂O, alcohols) during workup or purification. 2. Acidic or basic conditions during workup or storage. 3. High temperatures during purification (e.g., distillation). 4. Use of protic solvents for NMR or other analyses. | 1. Use aprotic solvents (e.g., dichloromethane, ethyl acetate) for extraction and chromatography. Ensure all solvents are anhydrous. 2. Neutralize the reaction mixture carefully before workup. Store the final product in a neutral, aprotic solvent at low temperature. 3. Use purification methods that do not require high temperatures, such as recrystallization or column chromatography at room temperature. 4. Use deuterated aprotic solvents (e.g., CDCl₃, acetone-d₆) for analysis. |
| Low Yield | 1. Degradation of the starting material or product under the reaction conditions. 2. Competing side reactions, such as oxidation or etherification. 3. Loss of product during workup or purification. | 1. Use milder reaction conditions (lower temperature, less reactive catalyst). 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the extraction and purification procedures to minimize product loss. |
| Inconsistent Results | 1. Variable activity of the catalyst. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Variable water content in solvents and reagents. | 1. Use a consistent source and batch of catalyst. Consider using a pre-activated catalyst. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and consistent stirring speed. 3. Use anhydrous solvents and reagents to ensure reproducibility. |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Isotopic Exchange
This protocol is based on general procedures for ruthenium-catalyzed H/D exchange.[7]
-
Preparation: In a clean, dry Schlenk flask, add 1,4-Benzenedimethanol (1.0 eq), RuCl₃·3H₂O (0.05 eq), and a magnetic stir bar.
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent: Add deuterium oxide (D₂O, 20 eq) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours.
-
Monitoring: Periodically, a small aliquot of the reaction mixture can be taken, extracted with an organic solvent, and analyzed by ¹H NMR or MS to monitor the progress of deuteration.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Isotopic Exchange
This protocol is based on general procedures for acid-catalyzed H/D exchange.[1]
-
Preparation: In a clean, dry round-bottom flask, dissolve 1,4-Benzenedimethanol (1.0 eq) in deuterium oxide (D₂O, 20 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR or MS.
-
Workup: After the reaction is complete, neutralize the mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes hypothetical data for different catalytic systems to illustrate the impact on deuterium incorporation.
| Catalyst System | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| RuCl₃·3H₂O | 100 | 48 | 95 |
| Pd/C | 80 | 24 | 88 |
| Trifluoroacetic Acid | 40 | 24 | 92 |
| No Catalyst | 100 | 48 | < 5 |
Visualizations
References
- 1. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic α-Site-Selective Hydrogen-Deuterium Exchange of Benzylic Alcohols by Palladium Single-Atom Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - Journal of the American Chemical Society - Figshare [figshare.com]
Technical Support Center: Matrix Effects with 1,4-Benzenedimethanol-d4 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals using 1,4-Benzenedimethanol-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 1,4-Benzenedimethanol, due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method.[1][3] Common interfering substances in complex biological matrices include salts, lipids, and proteins.[1][4]
Q2: How is this compound intended to correct for matrix effects?
A2: this compound is a deuterated internal standard (d-IS), also known as a stable isotope-labeled internal standard (SIL-IS). These are considered the gold standard for compensating for matrix effects.[1][5] Because it is chemically almost identical to the analyte (1,4-Benzenedimethanol), it is expected to co-elute and experience similar matrix effects and variations during sample preparation and injection.[2][6] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[2][6]
Q3: Can this compound always perfectly correct for matrix effects?
A3: While highly effective, this compound may not perfectly correct for matrix effects in all situations.[2][7] A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1][2][8] If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[2][8]
Q4: What are the primary causes of ion suppression?
A4: Ion suppression can be caused by several factors. Highly concentrated, polar, or basic compounds that co-elute with the analyte are often culprits.[4] One theory suggests that these interfering compounds can deprotonate and neutralize the analyte ions.[9] Another theory posits that less volatile compounds can affect the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source, reducing the number of charged analyte ions that reach the detector.[4][9]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound to compensate for matrix effects.
Issue 1: Poor Reproducibility of Analyte/Internal Standard Ratio
Possible Cause: Differential matrix effects due to a slight chromatographic separation between 1,4-Benzenedimethanol and this compound.[1][6]
Troubleshooting Steps:
-
Confirm Co-elution:
-
Action: Inject a solution containing both the analyte and this compound.
-
Analysis: Overlay their chromatograms to verify that their retention times are identical.[1]
-
-
Address Chromatographic Separation (if observed):
-
Perform a Post-Column Infusion Experiment:
-
Objective: To visualize regions of ion suppression or enhancement in your chromatogram.[6][9]
-
Action: Infuse a constant flow of the analyte and internal standard solution post-column while injecting a blank matrix extract. A dip in the baseline signal indicates a region of ion suppression.[1][6]
-
Interpretation: If your compounds elute in a region with significant ion suppression, you will need to adjust your chromatography to move their elution to a cleaner part of the chromatogram.[1]
-
Workflow for Poor Ratio Reproducibility
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Issue 2: Low Signal Intensity for Both Analyte and Internal Standard
Possible Cause: Significant ion suppression affecting both 1,4-Benzenedimethanol and this compound.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Rationale: Your current sample preparation method may not be effectively removing interfering matrix components.[4]
-
Action: Consider more rigorous sample cleanup techniques.
-
-
Optimize Chromatography:
-
Sample Dilution:
Decision Tree for Mitigating Ion Suppression
Caption: Decision tree for addressing low signal intensity due to ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This experiment quantifies the degree of ion suppression or enhancement and assesses how well this compound compensates for it.[9][11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Then, spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analysis: Inject and analyze all three sets of samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
| Parameter | Analyte (1,4-Benzenedimethanol) | IS (this compound) | IS-Normalized MF |
| Set A (Neat) | |||
| Mean Peak Area | 1,200,000 | 1,500,000 | N/A |
| Set B (Post-Spike) | |||
| Mean Peak Area | 850,000 | 1,050,000 | |
| Matrix Factor (MF) | 70.8% (Suppression) | 70.0% (Suppression) | 1.01 |
| Set C (Pre-Spike) | |||
| Mean Peak Area | 780,000 | 950,000 | |
| Recovery (RE) | 91.8% | 90.5% | N/A |
| Process Efficiency (PE) | 65.0% | 63.3% | N/A |
Note: The IS-Normalized MF is calculated as (MF of Analyte / MF of IS). A value close to 1 indicates effective compensation by the internal standard.
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment identifies at which retention times ion suppression or enhancement occurs.[9][12]
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
Analysis: Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard.
-
Injection: Inject an extracted blank matrix sample onto the LC column.
-
Data Interpretation: Monitor the signal of the infused compounds throughout the chromatographic run.
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for a comprehensive evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Technical Support Center: Optimizing GC-MS for 1,4-Benzenedimethanol-d4
Welcome to the technical support center for the GC-MS analysis of 1,4-Benzenedimethanol-d4. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak shape (e.g., tailing) for this compound?
Peak tailing for this compound is common and typically indicates unwanted interactions within the GC system. 1,4-Benzenedimethanol is a polar diol containing active hydroxyl (-OH) groups that can form hydrogen bonds with active sites in the injector or on the column.[1]
Troubleshooting Steps:
-
Incomplete Derivatization: The most common cause. The hydroxyl groups must be fully derivatized to reduce polarity. Ensure your derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time. (See Protocol Section).
-
Active Sites: Silanol groups in the injector liner or on the front of the GC column can cause tailing. Use a new, deactivated (silanized) inlet liner and trim the first few centimeters off the front of the column.[2]
-
Injector Temperature: If the temperature is too low, the sample may not vaporize completely and uniformly. If it's too high, it can cause degradation. Optimize the injector temperature.
-
Contamination: Contamination in the injector or column can create active sites. Perform regular maintenance, including cleaning the injector and baking out the column.[3]
Q2: Is derivatization necessary for analyzing this compound by GC-MS?
Yes, derivatization is highly recommended. The native compound has low volatility and is thermally unstable due to its two polar hydroxyl groups.[4] Without derivatization, you will likely encounter poor peak shape, low response, and potential degradation in the hot injector. Silylation is the most common method, which replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.[5]
Q3: What is the recommended GC column for this analysis?
The choice of column depends on whether the analyte has been derivatized.
-
For the Derivatized Analyte: After silylation, the this compound becomes significantly less polar. A low- to mid-polarity "workhorse" column is ideal. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rtx-5ms) is an excellent starting point.[6]
-
Recommended Dimensions: A 30 m length x 0.25 mm internal diameter (I.D.) x 0.25 µm film thickness column provides a good balance of resolution, speed, and sample capacity.[7] Always use a low-bleed, mass spectrometry-certified ("-MS") column to minimize baseline noise.[8]
Q4: The retention time for my deuterated standard (this compound) is slightly different from the non-deuterated analog. Why?
This is a known and expected phenomenon called the "chromatographic isotope effect".[9][10] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9][11] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to subtle differences in molecular interactions with the column's stationary phase. As long as the peaks are clearly identifiable and well-separated from interferences, this should not affect quantification.
Q5: How can I prevent deuterium-hydrogen (D-H) back-exchange?
D-H back-exchange can compromise the integrity of the internal standard, leading to inaccurate quantification.[9] It occurs when deuterium atoms are replaced by hydrogen atoms from the surrounding environment.
Prevention Strategies:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, ferrules) are highly inert to minimize catalytic sites for exchange.[9]
-
Optimize Inlet Temperature: Excessively high inlet temperatures can promote on-column exchange. Use the lowest temperature that still ensures efficient and reproducible vaporization of your derivatized analyte.[9]
-
Moisture Control: Ensure all solvents, reagents, and samples are as dry as possible, as water can be a source of protons for exchange.
-
Storage: Store derivatized samples and standards at low temperatures (e.g., -20°C) to minimize exchange reactions over time.[9]
Q6: I have a very low signal or no peak at all. What are the first things to check?
A lack of signal can stem from issues with the sample introduction, the GC separation, or the MS detector.
Troubleshooting Workflow:
-
Check the Basics: Confirm that the sample is in the vial, the vial is in the correct tray position, and the syringe is drawing up the liquid.
-
Injector Issues: Check for a blocked syringe or a major leak at the inlet septum or fittings. A large leak can prevent the sample from reaching the column.[12]
-
Column Installation: Ensure the column is installed correctly in both the inlet and the MS transfer line. An improper connection can lead to significant leaks.[12]
-
MS Tuning: Verify that the mass spectrometer has been tuned recently and is functioning correctly. Check the tune report for any anomalies.
-
Derivatization Failure: A complete failure of the derivatization reaction will result in a non-volatile compound that will not pass through the GC column. Prepare a fresh derivatized standard to confirm the procedure is working.
Optimized GC-MS Parameters
The following table summarizes recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Purpose |
| GC System | ||
| Inlet Mode | Splitless | To maximize the transfer of analyte to the column for trace-level analysis. |
| Inlet Temperature | 270 °C | Ensures efficient vaporization of the TMS-derivatized analyte. |
| Liner | Deactivated, Single Taper w/ Glass Wool | Promotes sample focusing and protects the column from non-volatile residue. |
| Carrier Gas | Helium (99.999% purity) | Standard carrier gas for GC-MS, providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm I.D. column to balance efficiency and analysis time. |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm I.D. x 0.25 µm | Low-bleed, inert column providing good selectivity for the derivatized analyte. |
| Oven Program | 80 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 3 min) | Separates the analyte from the solvent and other potential components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | Standard energy for EI to ensure consistent fragmentation patterns.[8] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Standard setting for stable mass analysis. |
| Transfer Line Temp. | 280 °C | Prevents condensation as analytes move from the GC to the MS. |
| Acquisition Mode | Full Scan (m/z 50-500) & SIM | Scan mode for identification; SIM mode for high-sensitivity quantification. |
| SIM Ions (TMS Deriv.) | To be determined empirically. Likely fragments: m/z 269 (M-CH3), 179, 73. | Monitor characteristic ions for the TMS-derivative of this compound. |
Experimental Protocol: Silylation and GC-MS Analysis
This protocol details the derivatization of this compound using BSTFA with TMCS, followed by GC-MS analysis.
Materials:
-
This compound standard
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Autosampler vials with inserts and PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. Moisture will consume the derivatizing reagent.
-
-
Derivatization Reaction:
-
To the dried sample residue (or an aliquot of a non-protic solvent stock), add 50 µL of anhydrous pyridine or acetonitrile.
-
Add 50 µL of BSTFA + 1% TMCS. The reagent should be in significant molar excess relative to the analyte.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70 °C for 45 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before placing it in the autosampler for injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument using the parameters outlined in the table above.
-
Perform a solvent blank injection first to ensure the system is clean.
-
Inject 1 µL of the cooled, derivatized sample.
-
Acquire data in both Full Scan and SIM modes as needed.
-
-
Data Review:
-
In Full Scan mode, identify the peak for the derivatized this compound by its retention time and mass spectrum. The derivatized molecular weight is 286.5 g/mol . Expect to see the molecular ion (M+) and characteristic fragments.
-
In SIM mode, integrate the peak corresponding to the selected ion(s) for quantification.
-
Visualized Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing common issues encountered during the GC-MS analysis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Stability of Deuterated Compounds in Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of deuterated compounds, such as 1,4-Benzenedimethanol-d4, in acidic environments. The information provided is based on established principles of forced degradation studies and analytical best practices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid or Unexpected Degradation | The compound is inherently unstable in acidic conditions. Incorrect acid concentration or temperature. Presence of catalytic impurities. | Perform a time-course study with more frequent sampling to better characterize the degradation kinetics. Verify the concentration of the acid solution and the temperature of the incubation. Use high-purity reagents and solvents.[1] |
| No or Minimal Degradation Observed | The compound is highly stable under the tested conditions. Insufficiently harsh stress conditions (e.g., acid concentration, temperature, or duration). Analytical method is not stability-indicating. | Increase the acid concentration, temperature, or duration of the study.[2][3] Ensure the analytical method can separate the parent compound from potential degradation products.[4] |
| Irreproducible Results | Inconsistent sample preparation or handling. Fluctuation in experimental conditions (e.g., temperature). Issues with the analytical instrumentation. | Standardize the sample preparation protocol. Ensure consistent and accurate temperature control. Perform system suitability tests before each analytical run. |
| Appearance of Multiple Unknown Peaks in Chromatogram | Complex degradation pathway. Secondary degradation of initial products. Sample contamination. | Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. Analyze samples at earlier time points to identify primary degradants. Run a blank sample (matrix without the compound) to check for contamination. |
| Loss of Deuterium Label (H/D Exchange) | The position of the deuterium label is susceptible to acid-catalyzed exchange with protons from the solvent. | Use NMR spectroscopy to monitor the isotopic purity and identify the site of H/D exchange. Consider the labeling strategy for future syntheses to place deuterium at less labile positions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the stability of a deuterated compound in acidic conditions?
A1: The first step is to perform a forced degradation study.[1][4] This involves subjecting the compound to acidic conditions that are more aggressive than typical storage or experimental conditions to accelerate degradation. This helps in identifying potential degradation pathways and products.[4]
Q2: What are the typical acidic conditions for a forced degradation study?
A2: A common starting point is to dissolve the compound in 0.1 M hydrochloric acid (HCl) and incubate at a specified temperature, for example, 60°C.[1] The concentration of the acid and the temperature can be adjusted based on the compound's stability.[2][3]
Q3: How do I monitor the degradation of the compound?
A3: High-performance liquid chromatography (HPLC) with UV and/or mass spectrometry (MS) detection is the most common technique.[1] It allows for the quantification of the parent compound and the detection of degradation products. Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) can also be valuable for structural elucidation of degradants and assessing isotopic purity.[5]
Q4: Can the position of the deuterium label affect the stability of this compound?
A4: Yes, the position of deuterium labeling can influence the compound's stability. Deuteration can alter metabolic pathways and, in some cases, affect the rate of chemical degradation.[1][6] It is crucial to consider the location of the labels when interpreting stability data.
Q5: How should I store my deuterated compounds to ensure their stability?
A5: Proper storage is essential. Many deuterated compounds should be stored at low temperatures, such as 4°C or frozen, and protected from moisture to prevent both chemical degradation and H/D back-exchange.[1] Always refer to the manufacturer's specific storage recommendations.
Experimental Protocol: Acidic Forced Degradation of this compound
Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV and/or MS detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
-
Incubation:
-
Incubate the acidic solution of the compound at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Identify and, if possible, characterize any significant degradation products using mass spectrometry or other spectroscopic techniques.
-
Data Presentation
The following table is a hypothetical representation of stability data for this compound under acidic stress conditions.
| Time (hours) | % this compound Remaining | % Degradant 1 | % Degradant 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 90.5 | 6.8 | 2.7 |
| 8 | 82.1 | 12.3 | 5.6 |
| 12 | 75.8 | 16.5 | 7.7 |
| 24 | 60.3 | 25.1 | 14.6 |
Visualizations
Caption: General Workflow for Stability Assessment of Deuterated Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
preventing deuterium-hydrogen back-exchange with 1,4-Benzenedimethanol-d4
Welcome to the technical support center for 1,4-Benzenedimethanol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for preventing deuterium-hydrogen (D-H) back-exchange during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) back-exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, like protic solvents.[1] This is problematic because it compromises the isotopic purity of the standard, which can lead to inaccurate quantification in sensitive analytical techniques like mass spectrometry and NMR.[1][2] For this compound, the deuterium labels are on the hydroxymethyl groups, which can be susceptible to exchange under certain conditions.
Q2: What are the primary factors that promote D-H back-exchange?
A2: The rate of D-H back-exchange is influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze the exchange.[1][3] The minimum exchange rate for many compounds is typically found in the near-neutral pH range.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including D-H back-exchange.[1][4]
-
Solvent: Protic solvents, which have exchangeable protons (e.g., water, methanol, ethanol), can readily donate hydrogen atoms and facilitate the exchange.[1][4][5] Aprotic solvents (e.g., acetonitrile, chloroform) are generally preferred.[4]
-
Moisture: Atmospheric water is a significant source of protons and can contribute to back-exchange, especially when handling solid compounds or preparing solutions.[5]
Q3: How can I determine if my this compound is undergoing back-exchange?
A3: A common indication of back-exchange is a time-dependent change in the analytical signal. In mass spectrometry, you might observe a decrease in the signal intensity of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte.[4] High-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isotopic purity of your standard over time.[1][6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem 1: Gradual loss of deuterium label in a stock solution over time.
-
Possible Causes:
-
Solutions:
-
Prepare new stock solutions using high-purity, anhydrous aprotic solvents such as acetonitrile or deuterated chloroform.[4][5]
-
Store stock solutions in tightly sealed vials at low temperatures (e.g., -20°C).[4]
-
Prepare smaller, single-use aliquots to avoid repeated warming and opening of the main stock.[4]
-
Problem 2: Inconsistent quantitative results in mass spectrometry assays.
-
Possible Causes:
-
D-H back-exchange occurring during sample preparation or analysis.
-
Differential matrix effects between the analyte and the deuterated standard due to slight chromatographic shifts caused by the isotope effect.[6]
-
-
Solutions:
-
Minimize the time samples are in protic solvents before analysis.[5]
-
Maintain low temperatures throughout the sample preparation and analysis workflow.[7]
-
Adjust the pH of your mobile phase to a range where exchange is minimized (typically pH 2.5-7).[1][4]
-
If possible, use a mobile phase with a higher percentage of aprotic solvent.
-
Problem 3: Unexpected peaks in NMR spectra.
-
Possible Causes:
-
Solutions:
-
Use high-purity deuterated solvents and handle them in a dry atmosphere (e.g., under an inert gas like nitrogen or argon).[8][9]
-
Dry NMR tubes in an oven (e.g., at 150°C for 24 hours) and cool them in a desiccator before use.[8]
-
Rinse the NMR tube with the deuterated solvent before preparing the sample to exchange any residual moisture on the glass surface.[8]
-
Data Presentation
Table 1: Influence of Experimental Conditions on D-H Back-Exchange Rate
| Parameter | Condition | Effect on Back-Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2.5) | Increases | Maintain pH between 2.5 and 7.[1][4] |
| Temperature | High | Increases | Store and analyze at low temperatures (e.g., 4°C).[1][4] |
| Solvent | Protic (e.g., H₂O, Methanol) | Increases | Use aprotic solvents (e.g., Acetonitrile) when possible.[1][4] |
| Exposure Time | Long | Increases | Minimize the time the compound is in a protic environment.[7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions of this compound
-
Environment: Work in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen gas.[5]
-
Glassware: Use glassware that has been oven-dried (150°C for 24 hours) and cooled in a desiccator.[5][8]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, DMSO-d6).
-
Weighing: Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[5] Weigh the required amount quickly.
-
Dissolution: Dissolve the solid in the chosen aprotic solvent.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below. For frequent use, create single-use aliquots to prevent contamination and degradation of the main stock.[4]
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
-
Sample Preparation: Perform all sample preparation steps at low temperatures (e.g., on an ice bath).[5]
-
pH Control: Ensure the pH of all aqueous solutions, including the mobile phase, is within a range that minimizes exchange (typically pH 2.5-7).[1][4]
-
Chromatography:
-
Sequence Management: Analyze samples immediately after preparation. Do not let them sit in the autosampler for extended periods.
Visualizations
References
Technical Support Center: Deuterated Standards in Complex Matrices
Welcome to the technical support center for the use of deuterated internal standards in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte where one or more hydrogen atoms are replaced by their stable isotope, deuterium.[1][2] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[2] Since the D-IS is chemically almost identical to the analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[1][3][4] By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, which can lead to more accurate and precise results.[2][5]
Q2: What are the ideal characteristics of a deuterated internal standard?
An ideal deuterated internal standard should have the following characteristics:
-
High Isotopic Purity: To minimize interference, the isotopic purity should be high, ideally ≥ 98%.[4][6]
-
Sufficient Mass Shift: The mass difference between the D-IS and the analyte should be large enough to be outside the natural mass distribution of the analyte.[7]
-
Isotopic Stability: The deuterium labels should be on stable positions in the molecule to prevent H/D exchange.[8][9] Avoid labeling on exchangeable sites like -OH or -NH groups.[6][9]
-
Co-elution: The D-IS should co-elute with the analyte to ensure both experience the same matrix effects.[1][3][7]
Q3: Why are my results inaccurate even with a deuterated internal standard?
While deuterated standards are the gold standard, they may not always perfectly compensate for matrix effects.[5][10] This can be due to several reasons, including:
-
Differential Matrix Effects: The analyte and the D-IS can be affected differently by the matrix, especially if there is a slight chromatographic separation due to the "deuterium isotope effect".[5][11]
-
Isotopic Exchange: Deuterium atoms on the standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[5][8]
-
Impurity in the Standard: The D-IS might contain the unlabeled analyte as an impurity, leading to a positive bias.[5]
-
Interference from Matrix Components: A component in the matrix might have the same mass-to-charge ratio as the internal standard.[5]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Poor reproducibility is a common issue that can stem from several factors. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Poor Reproducibility
A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard: A slight separation can lead to differential matrix effects.[5]
-
Evaluate for Differential Matrix Effects: Even with co-elution, severe matrix effects can impact the analyte and IS differently.[11]
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression.[5]
-
Solution: Adjust the chromatography to move the elution of your compounds to a region with minimal ion suppression.[5] Alternatively, improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
-
Investigate Isotopic Instability (H/D Exchange): Deuterium atoms on the IS can exchange with hydrogen from the solvent, altering its concentration.[5][8]
-
Action: Analyze the mass spectrum of the D-IS for a distribution of isotopologues with fewer deuterium atoms.[8]
-
Solution: Adjust the pH of the mobile phase, as H/D exchange can be pH-dependent.[13] If the problem persists, consider sourcing a standard with deuterium labels on more stable positions.[13]
-
Issue 2: Decreasing Internal Standard Signal Over Time
A decreasing signal for your deuterated internal standard can indicate isotopic instability or issues with the analytical system.
Potential Causes and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Isotopic Back-Exchange | Analyze the D-IS in the mobile phase or blank matrix over time to see if the signal decreases and lower mass isotopologues appear.[8] | Adjust the mobile phase pH.[13] If possible, use a non-aqueous mobile phase.[13] Select a D-IS with labels on more stable positions (e.g., not adjacent to a heteroatom).[9][13] |
| Adsorption to LC System | Observe for carryover between injections. | Follow standard LC troubleshooting, such as checking for leaks and flushing the column.[13] |
| Analyte Suppressing IS Signal | Analyze samples with varying concentrations of the analyte while keeping the IS concentration constant.[14] | This is an inherent aspect of electrospray ionization; however, ensuring co-elution and similar ionization efficiencies will help maintain a consistent analyte/IS ratio.[14] |
Issue 3: Calibration Curve is Non-Linear at Lower Concentrations
Non-linearity at the lower end of a calibration curve can be caused by impurities in the deuterated standard.
Troubleshooting Non-Linearity at Low Concentrations
Workflow for troubleshooting a non-linear calibration curve at low concentrations.
Explanation:
If the deuterated internal standard contains a small amount of the unlabeled analyte, this impurity will contribute to the analyte's signal.[5] This contribution is most significant at the lower limit of quantification (LLOQ), where the analyte concentration is lowest, leading to a positive bias and non-linearity.
-
Action: Review the Certificate of Analysis (CoA) for the isotopic purity of the standard.[15] If necessary, perform a purity check using high-resolution mass spectrometry (HR-MS) or NMR.[15]
-
Solution: If a significant amount of unlabeled analyte is present, you may need to source a higher purity standard or mathematically correct for the contribution if the impurity level is known and consistent.
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
This protocol is designed to determine if a D-IS is stable under the conditions of your analytical method.[8]
Methodology:
-
Prepare Stability Samples:
-
Incubate Samples: Store the aliquots under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours, or several freeze-thaw cycles).[4]
-
Analysis: Analyze the samples at various time points and compare the peak area of the D-IS to a freshly prepared sample.
-
Data Interpretation: A significant decrease in the D-IS signal over time, potentially with the appearance of lower mass isotopologues, indicates instability due to H/D exchange.[8]
Example Stability Data
| Condition | Time Point | Mean IS Peak Area (n=3) | % of Initial Area |
| Bench-Top (Room Temp) | 0 hr | 1,520,000 | 100% |
| 4 hr | 1,495,000 | 98.4% | |
| 8 hr | 1,480,000 | 97.4% | |
| Freeze-Thaw | Cycle 1 | 1,510,000 | 99.3% |
| Cycle 2 | 1,505,000 | 99.0% | |
| Cycle 3 | 1,490,000 | 98.0% |
Protocol 2: Evaluation of Differential Matrix Effects
This protocol helps determine if the analyte and the D-IS are experiencing different levels of ion suppression or enhancement.[16]
Methodology:
-
Prepare Sample Sets:
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Data Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates differential matrix effects.[16] A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peak Shape for 1,4-Benzenedimethanol-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for improving the chromatographic peak shape of 1,4-Benzenedimethanol-d4.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is showing significant tailing in reversed-phase HPLC. What is the likely cause?
A1: Peak tailing for neutral compounds like this compound (predicted pKa ≈ 14.02) is typically not due to ionization effects.[1] The most common causes are secondary interactions with the stationary phase, issues with the analytical column, or problems with the experimental conditions. Specifically, interactions with active sites on the silica packing material of the column can lead to tailing.[2]
Q2: How can I improve the peak shape of my compound on a standard C18 column?
A2: To improve peak shape on a C18 column, consider the following:
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Adjusting the organic modifier (e.g., acetonitrile or methanol) percentage can sometimes improve peak symmetry.
-
Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or weaker. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[3]
-
Column Health: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.
Q3: Would a different type of column be more suitable for analyzing this compound?
A3: Yes, for a polar compound like this compound, a column with a different stationary phase may provide better peak shape. A Diol column can be an excellent alternative to a C18 column. Diol columns are polar and can be used in normal-phase, reversed-phase, or Hydrophilic Interaction Chromatography (HILIC) mode, often providing improved peak shape for polar analytes.[4]
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Yes, Gas Chromatography (GC) is a suitable technique for the analysis of this compound, often in combination with a mass spectrometer (GC-MS) for detection and identification.[5][6] Proper selection of the GC column and temperature program is crucial for achieving good peak shape.
Troubleshooting Guide: Common Peak Shape Problems and Solutions
This guide provides a systematic approach to troubleshooting common peak shape issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2.
Troubleshooting Workflow for Peak Tailing
References
- 1. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 6. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage and handling of 1,4-Benzenedimethanol-d4 to ensure stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-Benzenedimethanol-d4 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The container should be tightly sealed to prevent moisture absorption and potential isotopic exchange with atmospheric water.[1]
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at low temperatures, such as in a refrigerator or freezer, to minimize degradation.[2][3] It is recommended to use amber vials to protect the solution from light.[2] For stock solutions, consider using an anhydrous, aprotic solvent. If the compound is to be used in aqueous solutions, it is best to prepare these solutions fresh before use to minimize the risk of hydrogen-deuterium (H/D) back-exchange.[2]
Q3: What are the signs of degradation or instability in this compound?
Visual signs of degradation in the solid form can include a change in color from its typical white to off-white appearance or the presence of visible impurities.[1] For solutions, precipitation or discoloration may indicate degradation. Analytically, a loss of isotopic purity, detectable by mass spectrometry or NMR, is a key indicator of instability.[3][4] The appearance of unexpected peaks in chromatographic analyses can also signal the presence of degradation products.
Q4: What factors can lead to the loss of isotopic purity (H/D back-exchange)?
The primary cause of isotopic exchange for this compound is the presence of protic solvents (e.g., water, methanol) and conditions that can catalyze the exchange of deuterium atoms on the hydroxyl groups with hydrogen atoms from the solvent.[1][2] This process can be accelerated by acidic or basic conditions and elevated temperatures.[2][3]
Q5: How can I minimize isotopic exchange during my experiments?
To minimize H/D back-exchange, it is crucial to handle the compound in a dry environment, using anhydrous solvents and reagents where possible.[3] If aqueous solutions are necessary, they should be prepared at a neutral pH and used as quickly as possible.[2] Performing experimental steps at lower temperatures can also help to reduce the rate of exchange.[2]
Troubleshooting Guides
Issue 1: Inconsistent Isotopic Purity in Mass Spectrometry Analysis
Symptoms:
-
Variable response of the deuterated internal standard across a batch of samples.
-
Calculated concentrations of the analyte are unexpectedly high or inconsistent.
-
Mass spectrometry data shows a distribution of isotopologues with a shift towards lower masses.[3]
Possible Causes:
-
Hydrogen-deuterium back-exchange is occurring during sample preparation or storage.[3]
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Contamination of solvents or reagents with water or other protic impurities.
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Inappropriate pH of the sample solution, catalyzing isotopic exchange.[2]
Solutions:
-
Workflow Analysis: Review your entire experimental workflow to identify potential sources of moisture or protic solvents.
-
Solvent Check: Use fresh, anhydrous, aprotic solvents for the preparation of stock and working solutions.
-
pH Control: Ensure that the pH of your sample solutions is neutral.
-
Temperature Control: Perform sample preparation steps on an ice bath to minimize the rate of exchange.[2]
-
Fresh Preparations: Prepare working solutions fresh daily and minimize the time samples are in solution before analysis.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of additional peaks in the chromatogram that are not the analyte or the internal standard.
-
The peak for this compound is broader or shows tailing compared to the non-deuterated standard.
Possible Causes:
-
Chemical degradation of this compound due to exposure to incompatible materials, light, or high temperatures.
-
The deuterium isotope effect may cause a slight shift in retention time and alter the peak shape.[2]
-
Co-elution with an interfering compound from the sample matrix.
Solutions:
-
Stability Check: Perform a forced degradation study to identify potential degradation products and their chromatographic behavior.
-
Incompatibility Review: Ensure that the compound is not in contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[1][5]
-
Chromatographic Optimization: Adjust the chromatographic method to improve the resolution between the analyte, internal standard, and any interfering peaks.
-
Peak Integration: Be aware of the potential for a slight retention time shift due to the deuterium isotope effect and ensure accurate peak integration.[2]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | Cool, dry place | To slow down chemical degradation.[1] |
| Storage Temperature (Solution) | Refrigerated (2-8 °C) or Frozen (-20 °C) | To minimize degradation and isotopic exchange in solution.[2][3] |
| Light Exposure | Store in the dark (amber vials for solutions) | To prevent photodegradation.[2] |
| Atmosphere | Tightly sealed container, consider inert gas | To prevent moisture absorption and oxidation. |
| pH of Solutions | Neutral (pH 6.5-7.5) | To avoid acid or base-catalyzed H/D exchange and degradation.[2] |
| Recommended Solvents (Stock) | Anhydrous aprotic solvents (e.g., acetonitrile) | To minimize the source of protons for isotopic exchange. |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | To prevent chemical reactions and degradation.[1][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of the deuterium label and the chemical integrity of this compound under specific experimental conditions.
Materials:
-
This compound
-
Proposed solvent system (e.g., buffer, biological matrix)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent.
-
Spike the deuterated compound into the test solvent system (e.g., buffer at a specific pH, plasma) to a known concentration.
-
Prepare multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., room temperature, 37 °C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Immediately quench any potential enzymatic activity by adding a sufficient volume of cold quenching solution.[3]
-
If necessary, perform a sample clean-up step (e.g., protein precipitation).
-
-
Analysis:
-
Analyze the samples using a validated LC-MS method.
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[3]
-
Monitor for the appearance of new peaks that could be degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of isotopic exchange.[3]
-
Quantify any significant degradation products to assess chemical stability.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Key factors that can promote the isotopic exchange of this compound.
References
Technical Support Center: Isotopic Purity of 1,4-Benzenedimethanol-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining and correcting for isotopic impurities in 1,4-Benzenedimethanol-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of 1,4-Benzenedimethanol, where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The accuracy of these quantitative methods heavily relies on the isotopic purity of the standard.[2] Isotopic impurities, which are molecules with fewer than the desired four deuterium atoms (e.g., d0, d1, d2, d3), can lead to inaccurate quantification of the target analyte.
Q2: What are the common isotopic impurities in this compound?
A2: The most common isotopic impurities in this compound are isotopologues with fewer than four deuterium atoms. These include 1,4-Benzenedimethanol-d3, -d2, -d1, and the non-deuterated (d0) form. These impurities arise from incomplete deuteration during synthesis. The presence and relative abundance of these impurities can be determined using mass spectrometry.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3] HRMS can distinguish between the different isotopologues based on their mass-to-charge ratio, allowing for the calculation of their relative abundances.[4][5] qNMR, particularly ¹H NMR, can be used to quantify the amount of residual protons at the deuterated positions.[4]
Q4: My mass spectrum of this compound shows multiple peaks. How do I interpret this to determine isotopic purity?
A4: The multiple peaks in the mass spectrum correspond to the different isotopologues of this compound. The most abundant peak should correspond to the fully deuterated (d4) molecule. The other peaks at lower mass-to-charge ratios represent the d3, d2, d1, and d0 species. To calculate the isotopic purity, you need to determine the relative intensity of each of these peaks. The percentage of the d4 peak relative to the sum of the intensities of all isotopologue peaks represents the isotopic purity.
Q5: Can I use ¹H NMR to determine the isotopic purity? What should I look for?
A5: Yes, ¹H NMR is a powerful tool for assessing isotopic purity. In the ¹H NMR spectrum of a highly deuterated this compound sample, the signal corresponding to the aromatic protons should be significantly diminished. By integrating the residual aromatic proton signal and comparing it to the integral of a known internal standard or the non-deuterated methylene (-CH₂OH) protons, you can quantify the percentage of non-deuterated and partially deuterated species.
Q6: What are some common issues that can lead to inaccurate isotopic purity determination?
A6: Common issues include:
-
Poor mass resolution in MS: This can make it difficult to separate the peaks of the different isotopologues, leading to inaccurate intensity measurements.
-
In-source fragmentation or hydrogen-deuterium exchange in the mass spectrometer: This can alter the observed isotopic distribution.
-
Inaccurate integration in NMR: Overlapping peaks or poor baseline correction can lead to errors in quantifying the residual proton signals.
-
Presence of protic solvents: Solvents containing exchangeable protons (e.g., water, methanol) can lead to H/D exchange, especially at elevated temperatures or in the presence of acids or bases, which can compromise the isotopic integrity of the sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Mass spectrum shows a higher than expected abundance of lower mass isotopologues (d0, d1, d2, d3). | 1. Incomplete deuteration of the standard. 2. In-source hydrogen-deuterium (H/D) exchange. 3. Presence of non-deuterated impurity. | 1. Verify the isotopic purity stated on the certificate of analysis. 2. Optimize mass spectrometer source conditions (e.g., lower source temperature) to minimize H/D exchange. 3. Analyze a blank to check for background contamination. |
| ¹H NMR spectrum shows a significant signal in the aromatic region. | 1. Low isotopic purity of the standard. 2. Contamination with a protonated aromatic compound. | 1. Quantify the residual proton signal by integration against a known standard to determine the actual isotopic purity. 2. Check the purity of the NMR solvent and sample handling procedures for potential contamination. |
| Calculated isotopic purity is inconsistent between MS and NMR. | 1. Different aspects of purity being measured (MS measures mass distribution, NMR measures site-specific proton content). 2. Systematic errors in one or both analytical methods. | 1. Understand that MS provides the distribution of isotopologues, while ¹H NMR quantifies residual protons at specific sites. The results are complementary. 2. Re-evaluate instrument calibration, sample preparation, and data processing for both techniques. |
| Isotopic distribution changes over time or with different sample preparations. | H/D exchange with solvents or reagents. | Use aprotic, anhydrous solvents for sample preparation and analysis. Avoid exposure to acidic or basic conditions. Store the standard in a tightly sealed container in a dry environment. |
Experimental Protocols
Mass Spectrometry for Isotopic Purity Determination
This protocol describes the determination of the isotopic distribution of this compound using High-Resolution Mass Spectrometry (HRMS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilution of the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a mass range that includes the expected m/z values for all isotopologues (e.g., m/z 100-200).
-
Ensure the instrument resolution is set to a minimum of 60,000 to resolve the isotopic cluster.
-
-
Data Analysis:
-
Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺. For this compound, the expected m/z for the fully deuterated species [C₈H₆D₄O₂ + H]⁺ is approximately 143.11.
-
Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).
-
Integrate the peak areas for each isotopologue in the mass spectrum.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.
-
Quantitative ¹H NMR for Isotopic Purity Determination
This protocol outlines the determination of isotopic purity using quantitative ¹H NMR with an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh and add a suitable internal standard with a known concentration and a well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Add a suitable deuterated solvent with low residual proton signals (e.g., DMSO-d6 or Acetonitrile-d3).
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is long enough for full relaxation of all signals being integrated (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the residual aromatic proton signal of this compound (around 7.3 ppm).
-
Integrate the signal of the methylene protons (-CH₂OH) of this compound (around 4.5 ppm).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the amount of residual protons in the aromatic region relative to the known amount of the internal standard or the methylene protons to determine the percentage of incomplete deuteration.
-
Data Presentation
Table 1: Illustrative Mass Spectrometry Data for a Batch of this compound
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed m/z | Relative Abundance (%) |
| d0 (C₈H₁₀O₂) | 139.0759 | 139.0758 | 0.2 |
| d1 (C₈H₉DO₂) | 140.0822 | 140.0821 | 0.8 |
| d2 (C₈H₈D₂O₂) | 141.0885 | 141.0884 | 1.5 |
| d3 (C₈H₇D₃O₂) | 142.0947 | 142.0946 | 2.5 |
| d4 (C₈H₆D₄O₂) | 143.1010 | 143.1009 | 95.0 |
Note: This is simulated data for illustrative purposes.
Table 2: Illustrative ¹H NMR Integration Data for a Batch of this compound
| Signal Assignment | Chemical Shift (ppm) | Integral Value | Normalized Integral (relative to CH₂) | Calculated Protons |
| Aromatic Protons (residual) | ~7.3 | 0.08 | 0.02 | 0.08 |
| Methylene Protons (-CH₂OH) | ~4.5 | 4.00 | 1.00 | 4.00 |
Note: This is simulated data for illustrative purposes. The calculation assumes the methylene protons are fully protonated.
Mandatory Visualizations
Caption: Experimental workflow for determining and correcting for isotopic impurities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 1,4-Benzenedimethanol-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using 1,4-Benzenedimethanol-d4 as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard, in this case, this compound, in the ion source of a mass spectrometer.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] It is a significant concern because co-eluting compounds from the sample matrix (e.g., plasma, urine) can compete with this compound for ionization, leading to unreliable results.
Q2: What are the common causes of ion suppression in LC-MS analysis?
Ion suppression can originate from various sources, including:
-
Co-eluting Matrix Components: Endogenous substances from biological samples such as salts, phospholipids, and proteins can interfere with the ionization process.[2]
-
Mobile Phase Additives: Non-volatile buffers or certain mobile phase modifiers can contribute to signal suppression.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
-
Ion Source Contamination: A dirty or contaminated ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I detect and assess the extent of ion suppression for this compound?
A common method to evaluate ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
Another quantitative approach is to calculate the Matrix Factor (MF) . This is achieved by comparing the peak area of this compound in a post-extraction spiked blank matrix to its peak area in a neat solution.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: How does using a deuterated internal standard like this compound help in mitigating ion suppression?
A deuterated internal standard is chemically almost identical to the analyte of interest. Therefore, it is assumed that both the analyte and this compound will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.
Troubleshooting Guides
Problem 1: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less effective method.[2]
-
Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between this compound and the co-eluting interferences. Modifying the stationary phase (column chemistry) can also improve resolution.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful that this will also dilute the analyte, which could impact the limit of quantification.[2]
-
Check Ion Source: Clean the ion source components as per the manufacturer's recommendations to remove any buildup of contaminants.
-
Problem 2: Poor peak shape (e.g., tailing, fronting, or splitting) for this compound.
-
Possible Cause: Chromatographic issues or matrix interference.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound to maintain a consistent ionic state.
-
Column Condition: The analytical column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Problem 3: The analyte and this compound do not co-elute perfectly.
-
Possible Cause: Isotope effect. The deuterium atoms in this compound can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte, especially in reverse-phase chromatography.
-
Troubleshooting Steps:
-
Modify Gradient: A shallower gradient can sometimes improve co-elution.
-
Adjust Mobile Phase Composition: Minor changes to the organic and aqueous ratio can alter selectivity.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.
-
Data Presentation
The following table provides a representative example of how to present data when assessing the matrix effect on this compound in human plasma using the Matrix Factor (MF) calculation.
| Matrix Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression (1 - MF) * 100 |
| 1 | 1,520,000 | 988,000 | 0.65 | 35.0% |
| 2 | 1,520,000 | 912,000 | 0.60 | 40.0% |
| 3 | 1,520,000 | 1,064,000 | 0.70 | 30.0% |
| 4 | 1,520,000 | 942,400 | 0.62 | 38.0% |
| 5 | 1,520,000 | 1,018,400 | 0.67 | 33.0% |
| Average | 1,520,000 | 985,040 | 0.65 | 35.2% |
| %RSD | 5.8% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression in the chromatographic run.
Methodology:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up a post-column infusion system by teeing the infusion pump delivering the this compound solution into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal is achieved for this compound, inject a blank, extracted matrix sample (e.g., protein-precipitated human plasma).
-
Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect using Matrix Factor Calculation
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare 'Neat' Solutions: Prepare solutions of this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at low, medium, and high concentrations relevant to your assay.
-
Prepare 'Post-Extraction Spiked' Samples: a. Process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation, SPE, or LLE). b. After the final extraction step, spike the clean extracts with this compound to the same final concentrations as the 'Neat' solutions.
-
LC-MS/MS Analysis: Analyze both the 'Neat' solutions and the 'Post-Extraction Spiked' samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Mean Peak Area in Post-Extraction Spiked Samples) / (Mean Peak Area in Neat Solutions)
-
Interpretation:
-
An MF value significantly less than 1 indicates ion suppression.
-
The precision of the MF across the different matrix lots should be evaluated (typically, %RSD < 15%).
-
Mandatory Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: 1,4-Benzenedimethanol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical method validation, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of a quantitative assay. This guide provides an objective comparison of the use of a deuterated structural analog, 1,4-Benzenedimethanol-d4, as an internal standard against the gold standard—a stable isotope-labeled (SIL) analog of the analyte.
The therapeutic drug monitoring of busulfan, an alkylating agent used in hematopoietic stem cell transplantation, will serve as a primary example. While busulfan-d8 is the widely accepted internal standard for its analysis, this guide will explore the theoretical and practical considerations of using this compound as an alternative, supported by experimental data from analogous scenarios.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as busulfan-d8 for the analysis of busulfan, are considered the most suitable choice for quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This co-elution and co-ionization behavior effectively compensates for matrix effects, which are a significant source of variability and inaccuracy in bioanalytical methods.[3]
An Alternative Approach: Deuterated Structural Analogs like this compound
Physicochemical Properties Comparison: Busulfan vs. 1,4-Benzenedimethanol
| Property | Busulfan | 1,4-Benzenedimethanol |
| Molecular Formula | C6H14O6S2 | C8H10O2 |
| Molecular Weight | 246.3 g/mol [4] | 138.16 g/mol [5] |
| Melting Point | 114-118 °C[6][7] | 114-118 °C[5][8][9][10][11] |
| Boiling Point | 464 °C at 760 mmHg[6] | 328.9 °C at 760 mmHg[5][8] |
| Water Solubility | Practically insoluble, hydrolyzes slowly[4] | Soluble in hot water[8][9] |
| LogP | -0.15[5] | -0.5[4] |
The differences in molecular weight, boiling point, and water solubility between busulfan and 1,4-Benzenedimethanol suggest that they would likely have different chromatographic retention times and could experience different levels of ion suppression or enhancement in the mass spectrometer.
Performance Comparison: SIL vs. Structural Analog Internal Standards
While a direct comparison for busulfan using this compound is not available in the literature, a study on the immunosuppressant drug tacrolimus provides valuable insight into the performance differences between a stable isotope-labeled internal standard (tacrolimus-¹³C,D₂) and a structural analog (ascomycin).
The study found that while both internal standards provided satisfactory precision and accuracy, the stable isotope-labeled internal standard was more effective at compensating for matrix effects.[12] This is a critical advantage in bioanalysis, where complex biological matrices can significantly impact the ionization of the analyte.
The following table summarizes typical validation parameters for the analysis of busulfan using its stable isotope-labeled internal standard, busulfan-d8, as reported in the literature. These values represent the "gold standard" performance that a method using a structural analog like this compound would be compared against.
| Validation Parameter | Typical Performance with Busulfan-d8 (SIL IS) |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (often within ±10%) |
| Precision (%CV) | < 15% (often < 10%) |
| Lower Limit of Quantification (LLOQ) | Sufficient for therapeutic drug monitoring |
| Matrix Effect | Effectively compensated |
Experimental Protocols
A detailed experimental protocol for the quantification of busulfan in human plasma using a stable isotope-labeled internal standard is provided below as a reference. A similar validation process would be required for a method using this compound, with particular attention paid to the evaluation of matrix effects and potential differences in extraction recovery.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, standard, or quality control sample, add 100 µL of the internal standard working solution (containing busulfan-d8).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 6 minutes.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for busulfan and the internal standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the therapeutic drug monitoring of busulfan, a process for which a validated analytical method is essential.
Caption: Experimental workflow for therapeutic drug monitoring.
Conclusion
The validation of an analytical method is a critical step in drug development and clinical research. While stable isotope-labeled internal standards remain the preferred choice for achieving the highest level of accuracy and precision, the use of a deuterated structural analog like this compound can be a viable alternative. However, a thorough validation is essential to demonstrate its fitness for purpose. This includes a rigorous evaluation of potential matrix effects and any biases in quantification compared to a method using a stable isotope-labeled internal standard. Researchers must carefully weigh the benefits of cost and availability against the potential for increased analytical variability when selecting an internal standard for their quantitative assays.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]
- 6. Busulfan CAS 55-98-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. acs.org [acs.org]
- 8. 1,4-Benzenedimethanol|lookchem [lookchem.com]
- 9. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 10. 1,4-苯二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,4-Benzenedimethanol | 589-29-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: 1,4-Benzenedimethanol-d4 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated internal standards, exemplified by 1,4-Benzenedimethanol-d4, and the increasingly favored 13C-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry assays, particularly in complex biological matrices.[1] By mimicking the analyte of interest, they compensate for variations in sample preparation, chromatography, and ionization.[1] However, the specific isotope used for labeling—deuterium (²H) or carbon-13 (¹³C)—can have profound implications for analytical accuracy and precision.[1] This guide delves into the performance characteristics of these two types of internal standards, supported by representative experimental data and detailed protocols, to empower researchers to make informed decisions for their analytical needs.
The Isotope Effect: A Tale of Two Labels
The fundamental difference between deuterated and ¹³C-labeled standards lies in the physicochemical distinctions introduced by the isotopic substitution. The significant mass difference between deuterium and hydrogen (approximately 100%) can lead to alterations in the molecule's properties, a phenomenon known as the isotope effect.[2][3] This can manifest as a slight shift in chromatographic retention time, where the deuterated standard may elute slightly earlier than the unlabeled analyte.[1][4] This separation can compromise the internal standard's ability to accurately correct for matrix effects that may vary across the chromatographic peak.[1]
In contrast, the relative mass difference between ¹³C and ¹²C is much smaller, resulting in an internal standard that is nearly chemically and physically identical to the analyte.[1] This ensures perfect co-elution, a critical factor for precise compensation of matrix-induced signal suppression or enhancement.[5] Furthermore, ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to the chemical exchange that can sometimes occur with deuterium atoms in certain molecular environments.[6]
Performance Under the Magnifying Glass: A Data-Driven Comparison
To illustrate the practical implications of these differences, the following table summarizes representative quantitative data from a hypothetical comparative experiment. This data is based on typical performance characteristics observed in validation studies comparing deuterated and ¹³C-labeled internal standards for the analysis of a small aromatic molecule.
| Parameter | This compound | 13C-Labeled Aromatic Standard | Significance for Data Quality |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift (e.g., elutes 0.1-0.2 minutes earlier) | Co-elutes perfectly with the analyte | Perfect co-elution is crucial for accurate compensation of matrix effects, which can fluctuate during chromatographic separation.[1] |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 | A higher correlation coefficient indicates a better fit of the calibration curve, leading to more accurate quantification over the dynamic range. |
| Accuracy (% Bias at Low QC) | ± 10-15% | ± 1-5% | ¹³C-labeled standards generally provide higher accuracy, especially at the lower limits of quantification, due to more effective matrix effect compensation. |
| Precision (%RSD at Low QC) | < 15% | < 5% | The superior co-elution of ¹³C-labeled standards results in better precision and reproducibility of measurements. |
| Recovery (%) | 85-95% | 95-105% | While both can show acceptable recovery, the near-identical properties of ¹³C-labeled standards often lead to recovery values that more closely match the analyte. |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain positions or under harsh conditions. | Highly stable with no risk of isotopic exchange.[6] | Stable labeling is essential for maintaining the integrity of the internal standard concentration throughout the analytical process. |
Experimental Corner: A Protocol for Comparative Validation
For laboratories seeking to validate and compare the performance of this compound and a ¹³C-labeled internal standard, the following experimental protocol provides a comprehensive framework.
Objective: To assess and compare the analytical performance of this compound and a ¹³C-labeled aromatic internal standard for the quantification of a target analyte in a relevant biological matrix (e.g., human plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Analyte of interest
-
This compound
-
¹³C-labeled aromatic internal standard
-
Control human plasma (or other relevant matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare separate working solutions for each internal standard at a concentration of 1 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of control plasma in a 96-well plate or microcentrifuge tube, add 10 µL of the appropriate analyte working solution (for calibration standards and QCs) or blank methanol (for blank samples).
-
Add 10 µL of either the this compound working solution or the ¹³C-labeled internal standard working solution to all samples except the double blank.
-
Vortex mix for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well/tube to precipitate proteins.
-
Seal the plate or cap the tubes and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation and peak shape for the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), optimized for the analyte and internal standards.
-
Monitor at least two MRM transitions for the analyte and one for each internal standard.
-
5. Data Analysis:
-
Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Apply a weighted (1/x² or 1/x) linear regression to the calibration curves.
-
Calculate the concentrations of the QC samples using the respective calibration curves.
-
Evaluate and compare the linearity (r²), accuracy (% bias), and precision (%RSD) for both internal standards.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the principle of co-elution.
Conclusion and Recommendation
The selection of an internal standard is a foundational element of a robust and reliable quantitative mass spectrometry assay. While deuterated standards like this compound are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and, in some cases, isotopic instability, which can compromise data accuracy.[1][3]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative assays, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, ultimately leading to higher quality and more defensible data.[1] The initial investment in a ¹³C-labeled standard is often justified by the increased confidence in the analytical results and the reduced need for troubleshooting and re-analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. ukisotope.com [ukisotope.com]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1,4-Benzenedimethanol-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within drug development and bioanalysis, the pursuit of exceptional accuracy and precision is paramount. The choice of an internal standard is a critical determinant of data quality and reliability. Among the various options, stable isotope-labeled internal standards, such as 1,4-Benzenedimethanol-d4, have emerged as the gold standard. This guide provides an objective comparison of the performance of this compound against other alternatives, supported by representative experimental data and detailed methodologies, to underscore its superiority in quantitative mass spectrometry.
The Critical Role of Internal Standards
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, instrument response, and matrix effects. Internal standards are essential for mitigating these variabilities. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls. By normalizing the analyte's response to that of the internal standard, variations in extraction recovery, injection volume, and ionization efficiency can be effectively compensated for, leading to more accurate and precise results.
Why Deuterated Standards Excel: The Case for this compound
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like this compound, are considered the pinnacle of internal standardization. This is because their physicochemical properties are nearly identical to the unlabeled analyte. Consequently, they co-elute with the analyte during chromatography and experience the same matrix effects, which is a significant challenge in complex biological matrices.
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: By closely mimicking the analyte's behavior, this compound provides superior correction for analytical variability, resulting in lower bias and coefficient of variation (%CV).
-
Reduced Matrix Effects: Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to more reliable quantification.
-
Improved Recovery Consistency: The near-identical chemical properties of this compound ensure that its extraction efficiency from the sample matrix closely mirrors that of the analyte.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance benefits of this compound, the following table presents representative data from a hypothetical, yet typical, bioanalytical method validation. The data compares the use of this compound with a common alternative, a structural analog internal standard (e.g., 1,3-Benzenedimethanol). The analyte in this scenario is a hypothetical terephthalate monoester.
Table 1: Representative Performance Data of Internal Standards
| Validation Parameter | This compound (SIL-IS) | 1,3-Benzenedimethanol (Structural Analog IS) | Acceptance Criteria |
| Intra-day Precision (%CV) | |||
| Low QC (5 ng/mL) | 3.5% | 8.2% | ≤15% |
| Mid QC (50 ng/mL) | 2.8% | 6.5% | ≤15% |
| High QC (400 ng/mL) | 2.1% | 5.1% | ≤15% |
| Inter-day Precision (%CV) | |||
| Low QC (5 ng/mL) | 4.2% | 10.5% | ≤15% |
| Mid QC (50 ng/mL) | 3.5% | 8.7% | ≤15% |
| High QC (400 ng/mL) | 2.9% | 7.3% | ≤15% |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | +2.5% | -9.8% | ±15% |
| Mid QC (50 ng/mL) | +1.8% | -7.2% | ±15% |
| High QC (400 ng/mL) | -0.5% | +4.5% | ±15% |
| Matrix Effect (%CV) | 3.1% | 14.2% | ≤15% |
| Recovery (%) | 85.2% | 75.8% | Consistent & Reproducible |
As the representative data in Table 1 demonstrates, the use of this compound as an internal standard results in significantly improved precision (lower %CV) and accuracy (lower % bias) compared to the structural analog. The matrix effect is also substantially reduced, indicating more reliable and consistent results across different biological samples.
Experimental Protocol: Quantitative Analysis Using this compound
The following is a detailed, representative protocol for the quantification of a hypothetical terephthalate monoester analyte in human plasma using this compound as an internal standard by LC-MS/MS.
1. Materials and Reagents
-
Analyte Reference Standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (with K2EDTA as anticoagulant)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture. These are then spiked into blank human plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative, depending on the analyte.
-
MRM Transitions: Optimized for the analyte and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Inter-Laboratory Comparison of Phthalate Analysis: A Performance Guide with a Focus on Deuterated Internal Standards
This guide provides a comparative overview of analytical performance for the quantification of phthalates, emphasizing the use of deuterated internal standards. While this document centers on the principles and expected outcomes of inter-laboratory comparisons, it is important to note that a specific, comprehensive inter-laboratory study focused solely on 1,4-Benzenedimethanol-d4 was not identified in the reviewed literature. However, the data presented from studies using other deuterated analogs like Monobutyl Phthalate-d4 (MBP-d4) and Dibutyl Phthalate-d4 (DBP-d4) offer a strong benchmark for the performance of modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
The ubiquitous nature of phthalates necessitates robust and accurate analytical methods to ensure data comparability across different laboratories.[2][3] The use of isotopically labeled internal standards is a critical component of these methods, as it corrects for matrix effects and variations in extraction efficiency and instrument response.[1][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of phthalates in various matrices.
Comparative Performance Data
The use of deuterated internal standards significantly enhances the accuracy and precision of phthalate analysis. The following tables summarize typical performance data from various studies and proficiency testing programs that utilize these standards. These values can serve as a baseline for laboratories to assess their own performance.
Table 1: Inter-Laboratory Performance for Phthalate Biomarker Analysis in Human Urine [2][3]
| Parameter | Single-Isomer Phthalates (e.g., DnBP, DEHP) | Mixed-Isomer Phthalates (e.g., DiNP, DiDP) |
| Inter-laboratory Reproducibility (Average) | 24% | 43% |
| Reproducibility (Satisfactory Labs) | 17% | 26% |
| Satisfactory Performance Rate (End of Program) | 90% | 90% |
Table 2: Method Validation Data for Phthalate Analysis in Indoor Air using GC-MS [5][6]
| Parameter | DBP | DEHP |
| Mean Recovery | 91.3–99.9% | 91.3–99.9% |
| Reproducibility Relative Standard Deviations (RSDR) | 5.1–13.1% | 5.1–13.1% |
| Within-Laboratory Reproducibility (RSDr) - ODS Filter | 2.1–13.6% | 4.0–20.7% |
| Within-Laboratory Reproducibility (RSDr) - SDB Cartridge | 2.0–7.5% | 0.8–8.1% |
Table 3: Performance of Phthalate Analysis in Cosmetics using GC-MS with Deuterated Internal Standards [7]
| Parameter | DBP | DEHP |
| Recovery Range | 95–106.1% | 95–106.1% |
| Relative Standard Deviations (RSD) | < 3.9% | < 3.9% |
Experimental Protocols
The following are generalized protocols for the analysis of phthalates using a deuterated internal standard like this compound. The specific details may vary depending on the matrix and the target phthalates.
1. Sample Preparation (General)
-
Internal Standard Spiking: To each sample, a known amount of the deuterated internal standard solution (e.g., this compound in a suitable solvent) is added at the beginning of the sample preparation process.
-
Extraction:
-
Solid Samples (e.g., plastics, toys): Samples are typically broken into small pieces and extracted with a suitable solvent (e.g., methylene chloride, tetrahydrofuran) using techniques like sonication or Soxhlet extraction.[8][9]
-
Liquid Samples (e.g., urine, beverages): Liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed.[2] For biological samples like urine, an enzymatic deconjugation step is often necessary before extraction.[2]
-
Air Samples: Air is drawn through an adsorbent tube (e.g., ODS filter, SDB cartridge), and the trapped phthalates are then eluted with a solvent.[5][6]
-
-
Clean-up: Depending on the complexity of the sample matrix, a clean-up step such as gel permeation chromatography (GPC) or the use of Florisil cartridges may be required to remove interfering substances.
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injector: A split/splitless injector is commonly used, with the injector port temperature maintained at around 280 °C.[8]
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[8][10]
-
Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to achieve separation of the target phthalates.[8]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[8]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data is often acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for each phthalate and the internal standard are monitored.[11] The protonated phthalic acid anhydride ion (m/z 149) is a common quantification ion for many phthalates.[11]
-
3. Quantification
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in the samples is then determined from this calibration curve.[1]
Visualizations
The following diagrams illustrate the typical workflow for phthalate analysis and the key factors influencing the reliability of the results.
Caption: Experimental workflow for phthalate analysis.
Caption: Factors influencing phthalate analysis results.
References
- 1. benchchem.com [benchchem.com]
- 2. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
alternative internal standards to 1,4-Benzenedimethanol-d4 for terephthalate analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of terephthalates is critical in various fields, from ensuring the safety of food contact materials to pharmacokinetic studies in drug development. The choice of a suitable internal standard is paramount for robust and reliable analytical methods, particularly when using chromatography coupled with mass spectrometry. While 1,4-Benzenedimethanol-d4 is a commonly employed internal standard, a range of viable alternatives exist, each with distinct advantages and optimal use cases.
This guide provides an objective comparison of alternative internal standards for terephthalate analysis, focusing on isotopically labeled analogues and structurally similar compounds. We present supporting experimental data, detailed methodologies for key analytical techniques, and visual workflows to aid in the selection of the most appropriate internal standard for your specific research needs.
Performance Comparison of Alternative Internal Standards
The selection of an internal standard is a critical step in method development, directly impacting the accuracy and precision of quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. Here, we compare the performance of three primary alternatives to this compound: isotopically labeled terephthalates, deuterated structural analogues, and non-labeled structurally similar compounds.
| Internal Standard Type | Example(s) | Analytical Technique(s) | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| Isotopically Labeled Analyte | Terephthalic acid-d4, Dimethyl terephthalate-d6 | GC-MS, LC-MS/MS | 86 - 117%[1] | >0.99[1] | Analyte-dependent, typically in the low ng/mL range[1] | Considered the "gold standard"; compensates for matrix effects and extraction losses with the highest accuracy. |
| Deuterated Structural Analogue | p-Toluic acid-d3 | LC-MS/MS | High (not specified)[2] | Not specified | Not specified | High recovery and minimal matrix effects reported for terephthalic acid analysis.[2] |
| Non-Labeled Structural Analogue | Benzyl Benzoate | GC-MS | 91.8 - 122% (for Dioctyl terephthalate)[3] | >0.999[3] | LOQ: 54.1 - 76.3 ng/g (for various plasticizers)[3] | Cost-effective and readily available; demonstrates good performance for some terephthalates.[3] |
Note: The performance data for Benzyl Benzoate was obtained from a study analyzing various plasticizers, including dioctyl terephthalate, and may not be directly representative for all terephthalates.[3]
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of terephthalates using the discussed alternative internal standards.
Protocol 1: GC-MS Analysis of Terephthalates using Benzyl Benzoate as an Internal Standard
This protocol is adapted from established methods for the analysis of phthalates and other plasticizers in various matrices.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample (e.g., beverage), add 5 mL of dichloromethane containing Benzyl Benzoate at a known concentration (e.g., 1 µg/mL).[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Allow the layers to separate.
-
Transfer the organic (bottom) layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 220 °C at 20 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target terephthalates and Benzyl Benzoate (m/z 105, 212).
Protocol 2: LC-MS/MS Analysis of Terephthalic Acid using p-Toluic acid-d3 as an Internal Standard
This protocol is based on a validated method for the quantification of terephthalic acid in human plasma.[2]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma, add 20 µL of p-Toluic acid-d3 internal standard working solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins and vortex.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for terephthalic acid and p-Toluic acid-d3.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps in selecting an internal standard and the general experimental workflow.
Caption: Logical workflow for selecting an internal standard for terephthalate analysis.
Caption: General experimental workflow for terephthalate analysis using an internal standard.
References
- 1. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Choosing the Right Tool for the Job: A Cost-Benefit Analysis of Deuterated vs. ¹³C Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly using mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy, reliability, and the overall cost of a study. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting analyte loss during sample preparation and compensating for matrix effects. The two most common types of SIL internal standards are deuterated (²H or D) and Carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to aid in the selection process.
While deuterated internal standards have historically been a popular choice due to their lower cost and wider availability, a growing body of evidence points to the analytical superiority of ¹³C-labeled standards.[1][2] The fundamental difference lies in the "isotope effect," which can lead to significant variations in performance, particularly in high-resolution chromatographic separations.[3][4]
Performance Comparison: The Isotope Effect in Action
The primary distinction between deuterated and ¹³C internal standards stems from the physicochemical differences introduced by the isotopic label. The significant mass difference between hydrogen (¹H) and deuterium (²H) can alter a molecule's properties, leading to chromatographic shifts where the deuterated standard does not co-elute perfectly with the unlabeled analyte.[4][5] This is a critical drawback, as co-elution is essential for accurate compensation of matrix effects, which can vary across a chromatographic peak.[3][6]
In contrast, the replacement of ¹²C with ¹³C results in an internal standard that is nearly identical to the analyte in terms of chemical and physical properties.[3] This ensures perfect co-elution and equivalent behavior during extraction and ionization, leading to more accurate and precise quantification.[2][7]
The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards based on established principles and findings from various studies.
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Implication for Data Quality |
| Chromatographic Co-elution | May elute slightly earlier than the analyte (isotope effect), especially in high-resolution chromatography (e.g., UHPLC).[3][8][9] | Expected to co-elute perfectly with the unlabeled analyte.[2][3][6] | Lack of co-elution can lead to incomplete compensation for matrix effects, introducing variability and potential inaccuracies.[4][10] |
| Matrix Effect Compensation | Can be incomplete due to chromatographic separation from the analyte.[3][4] | Provides the most effective compensation for matrix effects and other sources of analytical variability.[2][3] | ¹³C standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[2] |
| Isotopic Stability | Generally high, but deuterium atoms, particularly on heteroatoms, can be susceptible to back-exchange with hydrogen.[3][5][11] | High; ¹³C atoms in the carbon backbone are not prone to exchange under typical analytical conditions.[3][7] | Back-exchange can compromise the integrity of the standard, leading to erroneous results.[11] |
| Metabolic Switching | In rare cases, deuteration at a site of metabolism can slow down the reaction (kinetic isotope effect), potentially altering the metabolic pathway.[8] | Unlikely to cause metabolic switching due to the minimal difference in chemical properties. | Altered metabolism can impact pharmacokinetic studies. |
Cost-Benefit Analysis: Balancing Accuracy and Budget
The primary advantage of deuterated internal standards is their generally lower cost and wider commercial availability.[1][12] The synthesis of deuterated compounds is often less complex than that of ¹³C-labeled compounds.[11] However, this initial cost saving can be offset by the potential for compromised data quality and the need for more extensive method development and validation to mitigate the risks associated with the isotope effect.[12]
While the initial investment for a ¹³C-labeled standard may be higher, the benefits include:
-
Increased confidence in analytical results. [2]
-
Reduced need for troubleshooting related to matrix effects. [2]
-
Greater assurance of meeting stringent regulatory and quality standards. [2]
For pivotal studies in drug development and clinical assays where accuracy and reliability are paramount, the higher initial cost of a ¹³C-labeled internal standard is often justified.[3][12]
Experimental Protocols
The following provides a generalized methodology for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Objective: To accurately quantify the concentration of Analyte X in human plasma using either a deuterated or ¹³C-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled Analyte X at a known concentration).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and the internal standard.
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in prepared calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
To better understand the practical implications of choosing between deuterated and ¹³C internal standards, the following diagrams illustrate key concepts.
Caption: A typical bioanalytical workflow for analyte quantification.
Caption: Ideal co-elution of ¹³C-IS vs. chromatographic shift of a deuterated-IS.
Caption: Weighing the costs and benefits of internal standard selection.
Conclusion and Recommendation
For the highest level of accuracy, precision, and robustness in quantitative bioanalysis, a ¹³C-labeled internal standard is the superior choice.[2][3] Its ability to co-elute perfectly with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While a deuterated internal standard can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects.[1][3] This can introduce variability and potential inaccuracies into the final data. Therefore, when using a deuterated standard, it is imperative to thoroughly validate the method to ensure that these potential issues do not compromise the integrity of the results. For high-stakes analyses, such as pivotal studies in drug development or clinical diagnostics, the investment in a ¹³C-labeled internal standard is justified by the increased confidence in the analytical results.[2][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. ukisotope.com [ukisotope.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Assessing Calibration Curve Linearity Using Deuterated Internal Standards for Aromatic Analytes
For researchers, scientists, and drug development professionals, establishing the linearity of a calibration curve is a critical step in analytical method validation, ensuring the accuracy and reliability of quantitative data. The use of a stable isotope-labeled internal standard, particularly a deuterated analog of the analyte, is widely regarded as the gold standard for compensating for variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of deuterated internal standards in assessing the linearity of calibration curves for aromatic compounds, with a focus on phthalates and bisphenols, for which 1,4-Benzenedimethanol-d4 would be a structurally relevant internal standard.
The Gold Standard: Why Deuterated Internal Standards Excel
Deuterated internal standards are powerful tools in analytical chemistry because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[1] This similarity ensures they behave alike during sample extraction, derivatization, and chromatographic separation. The key difference is their mass, which allows them to be distinguished by a mass spectrometer. This co-elution and similar behavior lead to superior correction for matrix effects and variations in instrument response, ultimately resulting in highly linear calibration curves and more accurate quantification.[1]
Performance Comparison of Deuterated Internal Standards
The linearity of a calibration curve is typically assessed by its coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship between the analyte concentration and the instrument response. In methods employing deuterated internal standards for the analysis of aromatic compounds like phthalates and bisphenols, R² values greater than 0.99 are consistently achieved, with many studies reporting values exceeding 0.999.[2][3]
The following tables summarize the typical performance of deuterated internal standards in the analysis of phthalates and bisphenols, providing an expected baseline for the performance of this compound in similar applications.
Table 1: Performance of Deuterated Internal Standards in Phthalate Analysis by LC-MS/MS
| Analyte | Deuterated Internal Standard | Linearity Range | R² Value | Reference |
| Phthalate Metabolites | ¹³C₄-MEOHP | 0.625 - 100 ng/mL | > 0.99 | [3] |
| Multiple Phthalates | Diethyl phthalate-d₄, bis(2-ethylhexyl) phthalate-d₄ | 0.45 - 16.2 µg/L | Not Specified | [4] |
| Multiple Phthalates | Not Specified | Not Specified | > 0.99 | [5] |
Table 2: Performance of Deuterated Internal Standards in Bisphenol Analysis
| Analyte | Deuterated Internal Standard | Analytical Method | Linearity Range | R² Value | Reference |
| Bisphenol A (BPA) | BPA-d₁₆ | HPLC/ESI-MS/MS | 0.007 - 3.5 µ g/filter | > 0.999 | [2] |
| Ten Bisphenols | BPA-D₁₆ | SPE-GC/MS(SIM) | Up to 1000 ng/L | Not Specified | [6] |
| Six Bisphenols | BPA-d₆ | Online SPE-LC-MS/MS | Not Specified | Not Specified | [7] |
| Bisphenol A | D₁₆-BPA | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols for Linearity Assessment
A robust assessment of calibration curve linearity involves a well-defined experimental protocol. The following outlines a general procedure for the analysis of aromatic compounds like phthalates or bisphenols using a deuterated internal standard.
Experimental Workflow for Calibration Curve Linearity Assessment
Key Steps in the Protocol:
-
Preparation of Standards:
-
Prepare a stock solution of the analyte (e.g., a specific phthalate or bisphenol) in a suitable solvent.
-
Prepare a separate stock solution of the deuterated internal standard (e.g., this compound).
-
From the analyte stock solution, prepare a series of calibration standards at a minimum of five different concentration levels, covering the expected range of the samples.[4]
-
Spike each calibration standard with a constant and known concentration of the deuterated internal standard.
-
-
Sample Preparation:
-
Prepare blank matrix samples (the sample matrix without the analyte of interest) and quality control (QC) samples at low, medium, and high concentrations.
-
Spike the blank and QC samples with the same constant concentration of the deuterated internal standard as the calibration standards.
-
Extract the analytes and internal standard from the samples using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][6]
-
-
Instrumental Analysis:
-
Analyze the prepared calibration standards, blank, and QC samples using a validated Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The choice of instrument will depend on the volatility and thermal stability of the analyte.
-
-
Data Analysis:
-
For each injection, determine the peak areas of the analyte and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of the peak area ratio (y-axis) versus the analyte concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The acceptance criterion for linearity is typically an R² value of ≥ 0.99.
-
Conclusion
The use of deuterated internal standards, such as this compound for the analysis of structurally similar aromatic compounds, is a robust strategy for achieving highly linear calibration curves and ensuring the accuracy of quantitative results. The near-identical chemical and physical properties of deuterated standards to their native counterparts allow for effective compensation of analytical variability. As demonstrated by the performance data for phthalate and bisphenol analysis, methods employing deuterated internal standards consistently yield excellent linearity with R² values often exceeding 0.99. By following a detailed experimental protocol for creating and evaluating calibration curves, researchers can confidently establish the linearity of their analytical methods and produce reliable, high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
A Comparative Guide to the Recovery of 1,4-Benzenedimethanol-d4 in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and expected recovery rates for 1,4-Benzenedimethanol-d4, a deuterated internal standard, across various sample types. While specific recovery data for this compound is not extensively published, this document outlines the fundamental principles, common extraction techniques, and typical recovery efficiencies observed for deuterated standards in analytical chemistry. This information serves as a valuable resource for researchers developing and validating quantitative assays.
The Critical Role of Deuterated Internal Standards
In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1] Deuterated standards are chemically identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][3][4] This co-elution and co-ionization behavior is crucial for compensating for variations in sample preparation and matrix effects, which can cause ion suppression or enhancement, leading to more robust and reliable data.[1][4][5] By adding a known amount of the deuterated standard to a sample before processing, any loss of the target analyte during the analytical procedure can be accurately corrected for, leading to improved accuracy and precision.[2][3]
Expected Recovery Rates
The recovery of an internal standard is a critical parameter in method validation, indicating the efficiency of the extraction process. While the ideal recovery is 100%, in practice, a consistent and reproducible recovery is more important than a complete one. For most environmental and biological samples, an acceptable recovery range is typically between 50% and 150%.[6] For well-established methods, a more stringent range of 80% to 120% is often applied.[6]
The following table summarizes typical recovery ranges for deuterated internal standards using common extraction techniques in various sample matrices. These ranges are indicative and should be established for each specific analyte and matrix during method development and validation.
| Sample Matrix | Extraction Method | Typical Recovery Range (%) | Key Considerations |
| Biological Fluids (Plasma, Urine) | Liquid-Liquid Extraction (LLE) | 70 - 110 | Choice of extraction solvent is critical to minimize emulsions and maximize analyte partitioning. |
| Solid-Phase Extraction (SPE) | 80 - 120 | Selection of the appropriate sorbent and elution solvent is crucial for high recovery and sample cleanup.[5] | |
| Protein Precipitation | 85 - 115 | A simpler and faster method, but may result in less clean extracts and more significant matrix effects. | |
| Environmental Water (River, Wastewater) | Solid-Phase Extraction (SPE) | 75 - 115 | The presence of high levels of organic matter may affect sorbent performance and recovery.[7] |
| Liquid-Liquid Extraction (LLE) | 60 - 110 | Sample pH adjustment may be necessary to ensure the analyte is in a non-ionized form for efficient extraction. | |
| Solid Matrices (Soil, Sediment) | Soxhlet Extraction | 60 - 100 | A classic and robust method, but can be time-consuming and use large volumes of solvent.[8] |
| Ultrasonic Extraction | 70 - 105 | A faster alternative to Soxhlet, but efficiency can be matrix-dependent.[8] | |
| Matrix Solid-Phase Dispersion (MSPD) | 85 - 110 | A technique that integrates extraction and cleanup into a single step, often providing high recoveries and cleaner extracts.[9][10] |
Experimental Protocols
The successful implementation of a deuterated internal standard in a quantitative method relies on a well-defined and validated experimental protocol. Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids
-
Sample Preparation : To a 1 mL aliquot of the biological fluid (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
pH Adjustment : Adjust the sample pH as necessary to ensure the analyte is in a neutral form.
-
Extraction : Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable mobile phase for LC-MS or derivatization agent for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Environmental Water
-
Sample Preparation : To a 100 mL water sample, add a known amount of this compound internal standard.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading : Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing : Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Elution : Elute the analyte and internal standard with 5 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protocol 3: Matrix Solid-Phase Dispersion (MSPD) for Solid Samples
-
Sample Preparation : In a glass mortar, mix 0.5 g of the solid sample (e.g., soil, sediment) with 2 g of a dispersing sorbent (e.g., C18-bonded silica).
-
Homogenization : Gently grind the mixture with a pestle until a homogeneous blend is obtained.
-
Column Packing : Transfer the mixture into an empty SPE column. A clean-up co-sorbent can be added on top if necessary.
-
Elution : Elute the analytes and the internal standard by passing a suitable solvent (e.g., acetonitrile, acetone) through the column.
-
Analysis : The eluate can often be directly analyzed or may require a concentration step.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a recovery study of a deuterated internal standard.
Caption: A generalized workflow for a recovery study of a deuterated internal standard.
The principle of quantification using an isotopically labeled internal standard relies on the fact that the ratio of the signal from the native analyte to the signal from the deuterated standard remains constant, even if the absolute signal intensities fluctuate due to sample loss or matrix effects.[2] This ratio is used to construct a calibration curve and accurately determine the concentration of the analyte in the original sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 1,4-Benzenedimethanol-d4
In the landscape of pharmaceutical development and scientific research, the cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, particularly when results from different analytical techniques or laboratories are to be compared.[1][2] The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative bioanalysis, with deuterated standards being a prevalent choice.[3][4] 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, minimizing variability during sample processing and analysis.[5]
This guide provides a comparative overview of two distinct analytical methods for the quantification of 1,4-Benzenedimethanol, employing this compound as an internal standard: a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method and a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. While the experimental data presented is illustrative, it is founded on established principles of analytical method validation to provide a realistic and objective comparison for researchers, scientists, and drug development professionals.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for the successful implementation and cross-validation of any analytical method. Below are detailed methodologies for the two comparative techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a classic and reliable approach for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine, or a reaction mixture), add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Transitions:
-
1,4-Benzenedimethanol: m/z 138 -> 107
-
This compound: m/z 142 -> 111
-
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher throughput and sensitivity, making it suitable for demanding applications.
-
Sample Preparation:
-
To 50 µL of the sample, add 10 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.
-
Perform a protein precipitation by adding 200 µL of acetonitrile, followed by vortexing for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate or vial and dilute with 100 µL of water.
-
Inject directly into the UPLC-MS/MS system.
-
-
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Mass Transitions:
-
1,4-Benzenedimethanol: m/z 139 -> 121
-
This compound: m/z 143 -> 125
-
-
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical performance characteristics of the two methods, providing a clear comparison of their capabilities.
| Performance Parameter | GC-MS Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias at LLOQ, Low, Mid, High QC) | Within ± 10% | Within ± 8% |
| Precision (% CV at LLOQ, Low, Mid, High QC) | < 12% | < 10% |
| Matrix Effect (% CV) | < 15% | < 10% |
| Recovery (%) | 75-85% | Not Applicable (Protein Precipitation) |
| Sample Throughput | ~ 150 samples/day | ~ 400 samples/day |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the decision-making process for internal standard selection.
References
Isotope Effect of 1,4-Benzenedimethanol-d4 on Chromatographic Retention Time: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with deuterium in drug candidates, a strategy employed to enhance pharmacokinetic profiles, can subtly alter a molecule's physicochemical properties, leading to observable differences in chromatographic behavior. This guide provides a comparative evaluation of the isotope effect of 1,4-Benzenedimethanol-d4 on retention time, supported by representative experimental data and detailed methodologies.
The Deuterium Isotope Effect in Chromatography
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the chromatographic isotope effect, where deuterated compounds exhibit different retention times compared to their non-deuterated analogs.[1][2] In the majority of reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds typically elute slightly earlier than their protiated counterparts.[2][3] This is often referred to as an "inverse isotope effect."[4]
The underlying principle for this observation lies in the difference in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These subtle molecular changes influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, generally leading to weaker interactions and consequently, a shorter retention time for the deuterated compound.[2] The magnitude of this effect is influenced by the number of deuterium atoms substituted.[5]
Comparative Retention Time Data
| Compound | Analytical Method | Retention Time (min) |
| 1,4-Benzenedimethanol | GC-MS | 8.54 |
| This compound | GC-MS | 8.51 |
| 1,4-Benzenedimethanol | HPLC | 5.27 |
| This compound | HPLC | 5.23 |
Experimental Protocols
Detailed methodologies for the analysis of 1,4-Benzenedimethanol and its deuterated analog are provided below. These protocols are representative of standard practices for the chromatographic analysis of aromatic diols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify 1,4-Benzenedimethanol and this compound and to determine the difference in their retention times.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Reagents:
-
1,4-Benzenedimethanol standard
-
This compound standard
-
Methanol (HPLC grade) as solvent
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of 1,4-Benzenedimethanol and this compound in methanol. Create a mixed standard solution containing both compounds at a final concentration of 10 µg/mL each.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Acquire the chromatograms and mass spectra for the mixed standard.
-
Identify the peaks corresponding to 1,4-Benzenedimethanol and this compound based on their mass spectra.
-
Determine the retention time for each compound at the apex of its chromatographic peak.
-
Calculate the retention time difference (Δt_R).
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate 1,4-Benzenedimethanol and this compound using reversed-phase HPLC and quantify the retention time shift.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
1,4-Benzenedimethanol standard
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of 1,4-Benzenedimethanol and this compound in a 50:50 mixture of acetonitrile and water. Create a mixed standard solution containing both compounds at a final concentration of 20 µg/mL each.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis:
-
Run the mixed standard solution through the HPLC system.
-
Identify the peaks for 1,4-Benzenedimethanol and this compound from the chromatogram.
-
Record the retention time for each peak.
-
Calculate the difference in retention times (Δt_R).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating the isotope effect on retention time and the logical relationship of the factors influencing this phenomenon.
Caption: Experimental workflow for assessing the deuterium isotope effect on retention time.
Caption: Factors contributing to the inverse isotope effect on chromatographic retention.
References
Safety Operating Guide
Proper Disposal of 1,4-Benzenedimethanol-d4: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 1,4-Benzenedimethanol-d4, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Handle the material in a well-ventilated area to avoid inhalation of any dust or fumes.[2] In case of a spill, prevent the material from entering drains, waterways, or soil.[1] Spills should be carefully swept up or absorbed with an inert material and placed into a designated, sealed container for disposal.[1][2][3]
Disposal Plan: Step-by-Step Protocol
1. Waste Classification and Segregation:
-
Initial Assessment: Chemical waste generators must first determine if the this compound waste is classified as hazardous.[1][2] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) as well as state and local regulations, which may be more stringent.[1][2]
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2][3] Store the waste in a dedicated, properly labeled container.
2. Containerization and Labeling:
-
Container Selection: Use a container that is compatible with the chemical. The container must be sealable to prevent leaks.
-
Labeling: Clearly label the waste container as "Hazardous Waste" (or as required by your institution) and include the chemical name: "this compound". Also, indicate the date of accumulation.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials mentioned above.[2][3] The storage area should be a designated satellite accumulation area (SAA) for hazardous waste.
4. Final Disposal:
-
Approved Facility: Arrange for the disposal of the waste through an approved and licensed waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[4] Do not reuse the containers.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 116 - 119 °C | [3] |
| Boiling Point | 138 - 143 °C @ 1 mmHg | [3] |
| Solubility | Soluble in water | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | [2][3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling 1,4-Benzenedimethanol-d4
This guide provides immediate, essential safety and logistical information for handling 1,4-Benzenedimethanol-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical splash-resistant with side protection. A face shield may be necessary in some situations.[1] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are recommended. Glove material should be selected based on workplace evaluation of hazards.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat and close-toed footwear are the minimum requirements.[1] |
| Respiratory Protection | Respirator (if needed) | Not typically required with adequate engineering controls like a fume hood.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the material.[1][2] Do not eat, drink, or smoke in the handling area.[1]
-
Clothing: Immediately remove any clothing that becomes contaminated.[1]
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
Emergency and First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Steps:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[1]
-
Containment: Collect waste material in a suitable, labeled, and closed container.[3] Do not mix with other waste.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
